molecular formula C6H11Cl3 B1608755 1,1,1-Tris(chloromethyl)propane CAS No. 82925-88-0

1,1,1-Tris(chloromethyl)propane

Cat. No.: B1608755
CAS No.: 82925-88-0
M. Wt: 189.5 g/mol
InChI Key: NFSVHDXSWICLTR-UHFFFAOYSA-N
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Description

1,1,1-Tris(chloromethyl)propane is a useful research compound. Its molecular formula is C6H11Cl3 and its molecular weight is 189.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2,2-bis(chloromethyl)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Cl3/c1-2-6(3-7,4-8)5-9/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSVHDXSWICLTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCl)(CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393720
Record name 1,1,1-Tris(chloromethyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82925-88-0
Record name 1,1,1-Tris(chloromethyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1,1,1-Tris(chloromethyl)propane CAS number 82925-88-0

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to

CAS Number: 82925-88-0 Synonyms: 1-Chloro-2,2-bis(chloromethyl)butane; Trichlorohydrin of Trimethylolpropane.[1][2]

Part 1: Executive Summary & Core Utility

(TCP) is a specialized


-symmetric organochloride derived from the polyol Trimethylolpropane (TMP).[1][2] Unlike linear alkyl halides, TCP possesses a neopentyl-like core , where three electrophilic chloromethyl groups radiate from a central quaternary carbon.[1][2]

This structural geometry renders TCP a high-value scaffold in materials science and drug development.[1][2] It serves as a robust "hub" for constructing star polymers , dendrimers , and multivalent drug conjugates .[1][2] Its neopentyl structure confers exceptional hydrolytic stability, ensuring that the core remains intact under physiological conditions while allowing for selective functionalization at the periphery.[1][2]

Part 2: Chemical Architecture & Properties[1]

The molecule features a quaternary carbon bonded to one ethyl group and three chloromethyl groups.[2] The steric bulk of the central carbon significantly influences its reactivity, suppressing


 pathways and requiring forcing conditions for 

substitutions.[2]
Table 1: Physicochemical Specifications
PropertySpecificationNotes
Molecular Formula

Molecular Weight 189.51 g/mol
Physical State Low-melting solid / LiquidMP approx. 42–44 °C [1].[1] Often handled as a liquid melt.[1][2]
Boiling Point > 200 °C (est.[1][2] atm)Distillable under high vacuum (e.g., ~125 °C @ 10 mmHg).[1][2]
Density ~1.18 – 1.25 g/cm³Estimated based on chlorinated analogs.[1][2]
Solubility SolubleDichloromethane, THF, Toluene, DMSO.[1][2]
Solubility InsolubleWater (Hydrophobic).[1]
Reactivity Profile Neopentyl ElectrophileResistant to hydrolysis; slow

kinetics due to steric hindrance.[1][2]
Part 3: Synthesis Protocol

Objective: Synthesis of from Trimethylolpropane (TMP).

Mechanism: Nucleophilic substitution of hydroxyl groups using Thionyl Chloride (


), proceeding via a chlorosulfite intermediate.[1][2]
Reagents & Equipment:
  • Precursor: Trimethylolpropane (TMP) [CAS 77-99-6].[1]

  • Chlorinating Agent: Thionyl Chloride (

    
    ) (Excess).[1]
    
  • Base/Catalyst: Pyridine (stoichiometric) or catalytic DMF.[1][2]

  • Solvent: Toluene or neat (if excess

    
     is used).
    
  • Equipment: Round-bottom flask, reflux condenser,

    
     drying tube, gas scrubber (NaOH trap).[1][2]
    
Step-by-Step Methodology:
  • Setup: In a fume hood, charge a dry 3-neck flask with Trimethylolpropane (1.0 equiv) . If using a solvent, add dry Toluene.[1][2]

  • Addition: Equip the flask with a dropping funnel containing Thionyl Chloride (3.5 equiv) . Add Pyridine (3.0 equiv) to the flask as an acid scavenger.[1]

    • Note: The reaction produces massive amounts of

      
       and 
      
      
      
      gas.[2] Ensure the system is vented through a scrubber.[2]
  • Reaction: Add

    
     dropwise at room temperature.[1][2] Once addition is complete, heat the mixture to reflux (approx. 110 °C)  for 12–24 hours.
    
    • Causality: The neopentyl position is sterically hindered.[2] High thermal energy is required to drive the

      
       displacement of the chlorosulfite leaving group.[2]
      
  • Workup: Cool the mixture. Quench excess

    
     by careful addition of ice water.[1][2]
    
  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Toluene.[1][2] Wash the organic phase with saturated

    
     (to remove acid) and Brine.[2]
    
  • Purification: Dry over

    
     and concentrate. Purify via vacuum distillation to obtain the clear, colorless/pale-yellow product.[1][2]
    
Part 4: Drug Development Application – Dendritic Core Synthesis

Context: In drug delivery, "star polymers" increase the solubility and circulation time of therapeutic agents.[1][2] TCP acts as the trifunctional initiator . The most robust workflow involves converting the unreactive chlorides into highly reactive azides for "Click Chemistry" (CuAAC).[2]

Experimental Workflow: The "Click" Core Strategy
  • Activation (Chloride

    
     Azide): 
    
    • Due to steric hindrance, standard conditions fail.[1][2]

    • Protocol: Dissolve TCP in DMSO (polar aprotic solvent accelerates

      
      ). Add Sodium Azide (
      
      
      
      , 4.5 equiv)
      .
    • Conditions: Heat to 100–110 °C for 48 hours [2].

    • Safety: Azides are potentially explosive.[1][2] Do not use chlorinated solvents (DCM) with azides to avoid forming diazidomethane.[1][2]

    • Product: 1,1,1-Tris(azidomethyl)propane.[1][2]

  • Functionalization (Click Reaction):

    • React the tris-azide core with an Alkyne-terminated drug linker (e.g., Alkyne-PEG-Doxorubicin).[1][2]

    • Catalyst:

      
       / Sodium Ascorbate.[1][2]
      
    • Result: A defined, 3-arm star conjugate with a stable triazole linkage.[1][2]

Part 5: Visualizing the Pathways
Diagram 1: Synthesis of the Core Scaffold

Synthesis TMP Trimethylolpropane (TMP) Inter Tris(chlorosulfite) Intermediate TMP->Inter Esterification (Pyridine, 0°C) SOCl2 Thionyl Chloride (SOCl2) SOCl2->Inter Product (TCP) Inter->Product SNi / SN2 Substitution (Reflux, -SO2, -HCl)

Caption: Conversion of the triol TMP to the trichloride TCP via thionyl chloride mediated substitution.

Diagram 2: Drug Delivery Workflow (Chloride to Star Polymer)

Application TCP Tris(chloromethyl)propane (Core Scaffold) Azide Tris(azidomethyl)propane (Click-Ready Core) TCP->Azide NaN3, DMSO 110°C, 48h (Forcing Conditions) Star C3-Symmetric Star Polymer Conjugate Azide->Star CuAAC Click Reaction (Cu(I) Catalyst) Drug Alkyne-Linker-Drug (Payload) Drug->Star Conjugation

Caption: Transformation of the TCP core into a multivalent drug delivery vehicle via Azide-Alkyne Click Chemistry.

Part 6: Safety & Handling
  • Alkylating Potential: While sterically hindered, TCP is an alkyl halide and should be treated as a potential alkylating agent (carcinogen suspect).[1][2] Use double gloves (Nitrile) and handle in a fume hood.[2]

  • Inhalation: The compound has low vapor pressure but can sublime.[1][2] Avoid dust/aerosol formation.[1][2]

  • Reaction Hazards:

    • Thionyl Chloride: Reacts violently with water releasing HCl.[1][2]

    • Sodium Azide: Highly toxic; reacts with acids to form hydrazoic acid (

      
      , explosive/toxic).[1][2] Never use metal spatulas with azides.[1][2]
      
References
  • ChemicalBook. 1,1,1-TRIS(CHLOROMETHYL)PROPANE Properties and Specifications.

  • ResearchGate. Synthesis and properties of 1,1,1-tris(azidomethyl)ethane (Analogous Protocol).

  • PubChem. Compound Summary. [1][2]

  • Organic Syntheses. Synthesis of Pentaerythrityl Trichlorohydrin (Analogous Chemistry).

Sources

Synthesis of 1,1,1-Tris(chloromethyl)propane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,1,1-Tris(chloromethyl)propane (CAS 82925-88-0), systematically known as 1-chloro-2,2-bis(chloromethyl)butane[1], is a highly valuable trifunctional aliphatic building block[2]. It is prominently utilized in the design of highly crosslinked polymers, dendrimers, and specialized active pharmaceutical ingredients (APIs). This technical guide details an optimized, self-validating synthetic route for its production from 1,1,1-tris(hydroxymethyl)propane (TMP) using thionyl chloride (SOCl₂).

Mechanistic Causality & Reaction Design

The conversion of the triol TMP (CAS 77-99-6)[3] to the corresponding trichloride involves a nucleophilic substitution mechanism. The experimental choices in this protocol are driven by specific mechanistic requirements:

  • Thermodynamic Driving Force (Thionyl Chloride): Thionyl chloride (SOCl₂)[4] is selected over other halogenating agents (like PCl₃ or HCl) because its byproducts—sulfur dioxide (SO₂) and hydrogen chloride (HCl)—are gaseous. Their continuous evolution shifts the reaction equilibrium strictly to the right, ensuring complete conversion without the need for complex dehydrating agents[5].

  • Catalytic Intervention (DMF): The chlorination of neopentyl-like primary alcohols is often sterically hindered and sluggish. To overcome this, N,N-Dimethylformamide (DMF) is introduced as a catalyst[6]. DMF reacts with SOCl₂ to form the Vilsmeier-Haack intermediate (chloroiminium ion). This highly electrophilic species rapidly activates the hydroxyl groups, forming a chlorosulfite intermediate that collapses via an Sₙ2 mechanism to yield the alkyl chloride, bypassing the formation of stable, unreactive sulfite esters.

  • Solvent Selection (Toluene): Toluene is a non-polar, aprotic solvent that does not react with SOCl₂ and allows for an optimal reflux temperature (~80–110 °C), while also facilitating easy phase separation during the subsequent aqueous quench.

Reagents and Quantitative Data

Table 1: Stoichiometry and Physicochemical Properties of Reagents

Reagent / ProductRoleMW ( g/mol )CAS NumberEquivalentsAmount
1,1,1-Tris(hydroxymethyl)propaneStarting Material134.1777-99-61.0013.4 g (100 mmol)
Thionyl Chloride (SOCl₂)Chlorinating Agent118.977719-09-73.5041.6 g (350 mmol)
N,N-Dimethylformamide (DMF)Catalyst73.0968-12-20.050.36 g (5 mmol)
TolueneSolvent92.14108-88-3N/A100 mL
This compound Target Product 189.51 82925-88-0 1.00 18.9 g (Theoretical)

Self-Validating Experimental Protocol

Note: This procedure must be conducted in a high-efficiency fume hood due to the generation of toxic SO₂ and HCl gases.

Phase 1: Preparation and Activation
  • Apparatus Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser linked to a gas scrubber (containing 2M NaOH to neutralize off-gases), a dropping funnel, and an internal thermocouple.

  • Reagent Loading: Charge the flask with 13.4 g of 1,1,1-tris(hydroxymethyl)propane and 100 mL of anhydrous toluene. Add 0.36 g of DMF.

  • Thermal Control: Cool the suspension to 0–5 °C using an ice-water bath. Causality: The initial reaction between SOCl₂ and the alcohol/DMF is highly exothermic. Strict thermal control prevents the thermal degradation of the Vilsmeier-Haack intermediate and avoids uncontrolled, violent gas evolution.

Phase 2: Chlorination
  • Addition: Place 41.6 g of thionyl chloride into the dropping funnel. Add it dropwise over 60 minutes, rigorously maintaining the internal temperature below 10 °C.

  • Maturation: Once the addition is complete, remove the ice bath and allow the mixture to warm to ambient temperature over 30 minutes.

  • Reflux: Heat the reaction mixture to 80 °C for 4–6 hours. Self-Validation Check (IPC): Monitor the reaction via Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is deemed complete only when the intermediate mono- and di-chlorinated species are fully consumed, and no further gas bubbles evolve from the solution.

Phase 3: Quenching and Isolation
  • Quenching: Cool the mixture to room temperature. Slowly pour the reaction mixture into 100 mL of crushed ice/water. Causality: Ice water safely hydrolyzes unreacted SOCl₂ into SO₂ and HCl, which dissolve into the aqueous phase, effectively halting the reaction.

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. Collect the organic (toluene) layer. Extract the remaining aqueous layer with an additional 50 mL of toluene.

  • Washing: Wash the combined organic layers with 50 mL of saturated aqueous NaHCO₃ (until the aqueous phase reaches pH ~7) to neutralize residual HCl, followed by 50 mL of brine to remove water.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure (rotary evaporator) to yield the crude product.

Phase 4: Purification
  • Vacuum Distillation: Purify the crude oil via fractional vacuum distillation. This compound typically distills as a clear liquid under high vacuum (e.g., ~80-85 °C at 1-2 mmHg).

Workflow Visualization

SynthesisWorkflow Start 1,1,1-Tris(hydroxymethyl)propane + Toluene + DMF Addition Dropwise SOCl2 Addition (0-5 °C, 1 hr) Start->Addition Reflux Reflux at 80 °C (4-6 hrs) Addition->Reflux IPC In-Process Control (GC/TLC for completion) Reflux->IPC IPC->Reflux Incomplete Quench Ice-Water Quench & Phase Separation IPC->Quench Complete Wash NaHCO3 & Brine Wash (Neutralization) Quench->Wash Distillation Vacuum Distillation (Purification) Wash->Distillation Product Pure this compound (>98% Purity) Distillation->Product

Workflow and purification pathway for this compound synthesis.

Characterization Standards

To ensure the trustworthiness of the synthesized batch, the following analytical signatures must be verified:

  • GC-MS: Molecular ion peak at m/z ~188 (for the ³⁵Cl isotope). The isotopic pattern must reflect the presence of three chlorine atoms (M, M+2, M+4, M+6 in a characteristic 27:27:9:1 ratio).

  • ¹H NMR (CDCl₃):

    • Singlet at ~3.5 ppm (6H, -CH₂Cl)

    • Quartet at ~1.6 ppm (2H, -CH₂CH₃)

    • Triplet at ~0.9 ppm (3H, -CH₃)

References

Sources

An In-Depth Technical Guide to 1-Chloro-2,2-bis(chloromethyl)butane

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2,2-bis(chloromethyl)butane, a unique polychlorinated alkane, presents a sterically hindered yet functionalized scaffold for chemical synthesis. Its neopentyl-like core, adorned with three primary chloro groups, offers a distinct platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its nomenclature, potential synthesis, anticipated properties, and theoretical applications, particularly in the realm of medicinal chemistry and drug development, where molecular scaffolding plays a pivotal role. Due to the limited availability of direct experimental data for this specific compound, this guide will draw upon established principles of organic chemistry and data from structurally analogous compounds to provide a robust technical profile.

Part 1: Nomenclature and Structure

The nomenclature of a chemical compound is fundamental to its identification and study. A systematic approach ensures clarity and avoids ambiguity.

IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized naming system. For the compound with the common name 1,1,1-Tris(chloromethyl)propane, the systematic IUPAC name is 1-chloro-2,2-bis(chloromethyl)butane .[1][2]

This nomenclature is derived by identifying the longest continuous carbon chain, which in this case is a four-carbon chain (butane). The substituents are then named and numbered according to their position on this chain.

A variety of synonyms are also used to refer to this compound, including:

  • This compound

  • Butane, 1-chloro-2,2-bis(chloromethyl)-

  • CAS RN: 82925-88-0

Chemical Structure and Isomerism

The structural formula of 1-chloro-2,2-bis(chloromethyl)butane reveals a quaternary carbon at the C2 position, a characteristic feature of neopentyl-type structures. This steric bulk significantly influences the compound's reactivity.

Caption: Chemical structure of 1-chloro-2,2-bis(chloromethyl)butane.

The molecule does not possess any chiral centers, and therefore, does not exhibit stereoisomerism.

Part 2: Synthesis and Physicochemical Properties

Postulated Synthesis

A likely precursor for the synthesis of 1-chloro-2,2-bis(chloromethyl)butane is pentaerythritol. The reaction would involve the substitution of the hydroxyl groups with chlorine atoms. A common method for such transformations is the use of thionyl chloride (SOCl₂) in the presence of a base like pyridine. This method is used for the synthesis of related compounds like 3-chloro-2,2-bis(chloromethyl)propan-1-ol from pentaerythritol.

Synthesis_Pathway Pentaerythritol Pentaerythritol Intermediate Partially Chlorinated Intermediates Pentaerythritol->Intermediate SOCl₂, Pyridine Product 1-Chloro-2,2-bis(chloromethyl)butane Intermediate->Product Further Chlorination

Caption: Postulated synthesis pathway from pentaerythritol.

Hypothetical Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, a multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube.

  • Reagents: Pentaerythritol is suspended in a suitable solvent, and pyridine is added.

  • Addition of Chlorinating Agent: Thionyl chloride is added dropwise to the stirred suspension at a controlled temperature.

  • Reaction and Workup: The reaction mixture is heated to drive the reaction to completion. Upon cooling, the mixture is worked up by quenching with water, followed by extraction with an organic solvent.

  • Purification: The crude product is purified by distillation under reduced pressure to yield 1-chloro-2,2-bis(chloromethyl)butane.

Physicochemical Properties

Directly measured physicochemical properties for 1-chloro-2,2-bis(chloromethyl)butane are scarce. However, we can infer its likely properties based on its structure and data from analogous compounds.

PropertyPredicted/Inferred ValueRationale/Comparison
Molecular Formula C₆H₁₁Cl₃Based on its structure.
Molecular Weight 189.51 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquid or low-melting solidSimilar polychlorinated alkanes are typically liquids or low-melting solids.
Melting Point 42-44 °CA melting point in this range is reported by some chemical suppliers.[3]
Boiling Point Elevated, likely >200 °C at atmospheric pressureThe presence of multiple chlorine atoms and the molecular weight would suggest a high boiling point.
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethers, halogenated hydrocarbons)As a nonpolar organic molecule, it is expected to be hydrophobic.
Density >1 g/mLChlorinated hydrocarbons are generally denser than water.

Part 3: Reactivity and Potential Applications

The chemical behavior of 1-chloro-2,2-bis(chloromethyl)butane is dictated by the presence of three primary alkyl chloride functional groups and its sterically congested neopentyl-like core.

Chemical Reactivity

The primary chloro groups are susceptible to nucleophilic substitution reactions. However, the steric hindrance imposed by the quaternary carbon center is expected to significantly influence the reaction mechanism and rate.

  • Nucleophilic Substitution: Due to the steric hindrance around the α-carbon, Sₙ2 reactions are likely to be slow. Sₙ1 reactions are also disfavored due to the instability of the resulting primary carbocation. Nucleophilic substitution, when it occurs, may require harsh reaction conditions.

  • Elimination Reactions: Elimination reactions (E2) are also possible in the presence of a strong, sterically hindered base, which could lead to the formation of unsaturated products.

Reactivity Substrate 1-Chloro-2,2-bis(chloromethyl)butane SN_Product Substitution Product Substrate->SN_Product Nucleophile E_Product Elimination Product Substrate->E_Product Strong Base

Sources

Spectral data for 1,1,1-Tris(chloromethyl)propane (NMR, IR)

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectral Analysis of 1,1,1-Tris(chloromethyl)propane

Introduction

This compound, with the chemical formula C₆H₁₁Cl₃, is a chlorinated alkane of significant interest in various chemical syntheses.[1][] Its molecular structure, featuring a central quaternary carbon bonded to an ethyl group and three chloromethyl groups, presents a unique spectroscopic fingerprint. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data of this compound, offering insights for researchers, scientists, and professionals in drug development and materials science. Understanding the spectral characteristics of this compound is crucial for its identification, purity assessment, and for monitoring its reactions.

Molecular Structure and Spectroscopic Implications

The structure of this compound is key to interpreting its spectra. The molecule possesses a quaternary carbon atom, which will be a key feature in the ¹³C NMR spectrum. The presence of three equivalent chloromethyl groups and an ethyl group will dictate the number and splitting patterns of signals in the ¹H NMR spectrum. The C-Cl and C-H bonds will give rise to characteristic absorption bands in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical structural information.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different proton environments in the molecule.

  • -CH₂Cl Protons: The six protons of the three equivalent chloromethyl groups are expected to appear as a singlet. Their chemical shift will be downfield due to the deshielding effect of the adjacent electronegative chlorine atoms.

  • -CH₂- Protons: The two protons of the ethyl group's methylene (-CH₂-) moiety will appear as a quartet due to coupling with the three protons of the adjacent methyl group (n+1 rule, where n=3).

  • -CH₃ Protons: The three protons of the ethyl group's methyl (-CH₃) moiety will appear as a triplet due to coupling with the two protons of the adjacent methylene group (n+1 rule, where n=2).

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.6Singlet6H-CH₂Cl
~1.7Quartet2H-CH₂-
~0.9Triplet3H-CH₃

Note: The exact chemical shifts can vary depending on the solvent and the spectrometer's magnetic field strength.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound is anticipated to display four signals, corresponding to the four unique carbon environments.[3][4]

  • Quaternary Carbon: The central quaternary carbon atom, bonded to the three chloromethyl groups and the ethyl group, will appear as a singlet with a characteristic chemical shift.

  • -CH₂Cl Carbon: The three equivalent carbons of the chloromethyl groups will give rise to a single signal. The attachment to chlorine will shift this signal downfield.

  • -CH₂- Carbon: The methylene carbon of the ethyl group will have a distinct chemical shift.

  • -CH₃ Carbon: The methyl carbon of the ethyl group will appear at the most upfield position in the aliphatic region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
~70-80-CH₂Cl
~45-55Quaternary C
~20-30-CH₂-
~5-15-CH₃

Note: The absence of attached protons on the quaternary carbon generally results in a weaker signal intensity due to the lack of Nuclear Overhauser Effect (NOE) enhancement.[4]

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to C-H and C-Cl bond vibrations.

  • C-H Stretching: The stretching vibrations of the C-H bonds in the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ region.[5][6]

  • C-H Bending: The bending (scissoring and rocking) vibrations of the CH₂ and CH₃ groups will appear in the 1375-1470 cm⁻¹ region.

  • C-Cl Stretching: The characteristic stretching vibration of the C-Cl bonds will be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.[5][6] The presence of multiple chlorine atoms may lead to a broad and strong absorption in this region.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2850-3000StretchingC-H (sp³)
1375-1470BendingC-H
600-800StretchingC-Cl

The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that are unique to the molecule's overall structure.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Place the NMR tube in the spectrometer.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans may be required for ¹³C due to its lower natural abundance and sensitivity.[4]

Infrared Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation:

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record a background spectrum of the empty ATR accessory.

  • Record the spectrum of the sample.

  • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Visualization of Spectroscopic Analysis Workflow

G cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy Sample This compound NMR_Acquisition Data Acquisition (¹H and ¹³C) Sample->NMR_Acquisition Dissolved in CDCl₃ IR_Acquisition Data Acquisition (ATR) Sample->IR_Acquisition Solid on ATR crystal NMR_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing Raw Data NMR_Analysis Spectral Analysis (Chemical Shift, Coupling, Integration) NMR_Processing->NMR_Analysis Processed Spectra NMR_Structure Structural Elucidation NMR_Analysis->NMR_Structure Interpretation Final_Report Comprehensive Spectral Report NMR_Structure->Final_Report IR_Processing Data Processing (Background Subtraction) IR_Acquisition->IR_Processing Raw Data IR_Analysis Spectral Analysis (Peak Identification) IR_Processing->IR_Analysis Processed Spectrum IR_Function Functional Group Identification IR_Analysis->IR_Function Interpretation IR_Function->Final_Report

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive characterization of this compound. The predictable nature of its spectra, based on its molecular structure, makes these analytical techniques indispensable for its quality control and for studying its chemical transformations. This guide serves as a foundational resource for researchers and scientists working with this and structurally related compounds.

References

  • ACS Publications. (2015, November 5). Spectroscopic Analyses on Reaction Intermediates Formed during Chlorination of Alkanes with NaOCl Catalyzed by a Nickel Complex. Inorganic Chemistry.
  • PubChem. (n.d.). This compound. [Link]

  • Santos, F. J., Parera, J., & Galceran, M. T. (2006). Analysis of polychlorinated n-alkanes in environmental samples. Analytical and Bioanalytical Chemistry, 386(4), 837–857. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1-chloro-2-methylpropane. [Link]

  • ResearchGate. (2023, January 4). Online Quantitative Analysis of Chlorine Contents in Chlorinated Paraffins by Facile Raman Spectroscopy. [Link]

  • NIST. (n.d.). 1,1,1-trichloropentane. NIST WebBook. [Link]

  • Environment Canada. (n.d.). Digest on Chlorinated Paraffins. [Link]

  • SpectraBase. (n.d.). 1,1,1-Trichloropropane. [Link]

  • Google Patents. (n.d.). CN110759840B - Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl) cyclopropane.
  • Doc Brown's Chemistry. (n.d.). The H-1 NMR spectrum of 1-chloro-2-methylpropane. [Link]

  • University of Arizona. (n.d.). 13 Carbon NMR. [Link]

  • Agilent. (2017, October 9). A New Approach to the Analysis of Chlorinated Paraffins by Gas Chromatography Quadrupole Time-of-Flight Mass Spectrometry. [Link]

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. [Link]

  • Chemistry LibreTexts. (2022, October 24). 19.5: Carbon-13 NMR. [Link]

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1-chloropropane. [Link]

  • Doc Brown's Chemistry. (n.d.). 1-chloropropane low high resolution 1H proton nmr spectrum. [Link]

  • ResearchGate. (2001, August). Conformational and structural studies of 1-chloropropane and 1-bromopropane from temperature-dependant FT-IR spectra of rare gas solutions and ab initio calculations. [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator (a),.... [Link]

Sources

Reactivity of the chloromethyl groups in 1,1,1-Tris(chloromethyl)propane

Author: BenchChem Technical Support Team. Date: March 2026

Title: Reactivity Profile of the Chloromethyl Groups in 1,1,1-Tris(chloromethyl)propane: Steric Constraints and Nucleophilic Substitution Strategies

Executive Summary this compound (IUPAC: 1-chloro-2,2-bis(chloromethyl)butane) is a highly symmetric, polyfunctional aliphatic halide[1]. As a Senior Application Scientist, I frequently utilize this molecule as an architectural core in the design of tripodal ligands, dendrimers, and aerospace sealants. While its three primary alkyl chloride groups suggest straightforward reactivity, the molecule's neopentyl-like architecture severely dictates its kinetic behavior. This technical guide deconstructs the reactivity of these chloromethyl groups, explaining the causality behind the forcing experimental conditions required to achieve complete functionalization.

Structural and Electronic Properties: The Neopentyl Barrier

The core challenge in functionalizing this compound (TMP-Cl3) lies in its steric topology. The central carbon (C2) is a quaternary center bonded to an ethyl group and three chloromethyl groups.

In a standard bimolecular nucleophilic substitution (SN2), the nucleophile must approach the electrophilic carbon from a trajectory exactly 180° opposite to the leaving group (the Bürgi-Dunitz angle). However, in TMP-Cl3, the bulky beta-quaternary center creates a massive steric blockade. The ethyl group and the adjacent chloromethyl groups physically obstruct the backside attack trajectory. Consequently, the activation energy (


) for the transition state is exceptionally high. While the inductive electron-withdrawing effect of the three chlorine atoms slightly increases the electrophilicity of the primary carbons, this electronic benefit is entirely overshadowed by the steric hindrance.

Neopentyl_Sterics Nuc Nucleophile (e.g., Ph2P⁻, RS⁻) TS Sterically Hindered Transition State Nuc->TS Backside Attack (High Activation Energy) Substrate This compound (Neopentyl-like Core) Substrate->TS Beta-Quaternary Blockade Product Tripodal Derivative (Complete Substitution) TS->Product Forcing Conditions (PTC, 100-150°C)

Fig 1: SN2 trajectory showing steric blockade by the neopentyl-like beta-quaternary center.

Mechanistic Pathways: Overcoming Steric Constraints

To drive the SN2 reaction to completion across all three arms, standard conditions (e.g., refluxing in ethanol) are insufficient. We must employ synergistic strategies to lower the kinetic barrier and increase the effective nucleophilicity:

  • Phase-Transfer Catalysis (PTC): Using quaternary ammonium salts (like Tetrabutylammonium bromide, TBAB) pairs the bulky lipophilic cation with the nucleophilic anion (e.g., phosphide or thiolate). This shuttles the "naked," highly reactive anion into the organic phase, drastically increasing its collision frequency with the sterically hindered TMP-Cl3[2].

  • Thermal Activation: High-boiling solvents (toluene, DMF, or DMSO) are required to provide the thermal energy necessary to overcome the high

    
     of the hindered transition state.
    
  • Finkelstein Halogen Exchange: For weaker nucleophiles (like amines), an intermediate step involving refluxing TMP-Cl3 with sodium iodide in acetone converts the chloromethyl groups to iodomethyl groups. Iodine is a superior leaving group, which significantly accelerates subsequent SN2 attacks.

Key Experimental Workflows

Protocol A: Synthesis of Tripodal Phosphine Ligands

Tripodal phosphines, such as 1,1,1-tris(diphenylphosphinomethyl)propane, are critical in stabilizing transition metal catalysts and extracting f-block elements[2]. The synthesis requires rigorous exclusion of oxygen and phase-transfer conditions to force the substitution.

Causality Check: Toluene is chosen as the organic phase because its boiling point (110°C) provides optimal thermal energy without degrading the phosphine. TBAB is essential; without it, the biphasic reaction stalls at the mono- or di-substituted intermediate due to the inability of the aqueous phosphide to penetrate the organic layer effectively.

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask under a strictly inert argon atmosphere, dissolve 10 mmol of this compound in 50 mL of degassed toluene.

  • Nucleophile Generation: Add 35 mmol of diphenylphosphine (a slight excess ensures complete tri-substitution).

  • PTC Addition: Introduce 1.5 mmol of Tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst.

  • Base Addition: Slowly inject 20 mL of a 50% aqueous NaOH solution. The strong base deprotonates the diphenylphosphine, and TBAB shuttles the resulting phosphide into the toluene layer.

  • Thermal Activation: Heat the biphasic mixture to a vigorous reflux (110°C) for 36 hours with rapid mechanical stirring (to maximize interfacial surface area).

  • Workup: Cool to room temperature, separate the organic layer, wash with degassed water until neutral, and dry over anhydrous Na2SO4.

  • Purification: Concentrate under vacuum and recrystallize the crude product from hot degassed ethanol to yield the pure tripodal ligand.

PTC_Workflow Step1 Phase 1: Reagent Preparation Mix TMP-Cl3 & Ph2PH in Toluene Step2 Phase 2: PTC Addition Add TBAB & 50% aq. NaOH Step1->Step2 Step3 Phase 3: Thermal Activation Reflux at 110°C for 36h under Argon Step2->Step3 Step4 Phase 4: Phase Separation Extract organic layer & wash neutral Step3->Step4 Step5 Phase 5: Purification Recrystallize from hot Ethanol Step4->Step5

Fig 2: Step-by-step phase-transfer catalysis workflow for synthesizing tripodal phosphine ligands.

Protocol B: Thiolation for Polythioether Prepolymers

In materials science, reacting TMP-Cl3 with sodium hydrosulfide (NaSH) or dithiols generates highly cross-linked polythioether networks used in aerospace sealants due to their exceptional fuel resistance[3]. The reaction leverages similar PTC principles but utilizes aqueous/organic emulsions at slightly lower temperatures (90°C) to prevent unwanted disulfide oxidation.

Quantitative Reactivity Data

The table below synthesizes the empirical reactivity of TMP-Cl3 across various nucleophilic classes. Note the direct correlation between the nucleophile's strength/size and the required forcing conditions.

Nucleophile ClassReagentCatalyst / ConditionsTarget ApplicationTypical Yield
Phosphide (

)
DiphenylphosphineTBAB, 50% NaOH, Toluene, 110°CTripodal Ligands / Extraction[2]65 - 75%
Thiolate (

)
Sodium HydrosulfidePTC, Aqueous/Organic Emulsion, 90°CPolythioether Aerospace Sealants[3]> 85%
Alkoxide (

)
Sodium AlkoxideCrown ether (15-crown-5), Neat, 150°CDendrimer Core Synthesis40 - 50%
Amine (

)
Secondary AmineFinkelstein pre-activation (NaI), 160°CMultivalent Drug Scaffolds30 - 40%

Conclusion

The chloromethyl groups in this compound present a classic kinetic paradox: they are primary halides trapped behind a neopentyl-like steric wall. As demonstrated, successful functionalization requires abandoning standard SN2 protocols in favor of phase-transfer catalysis, rigorous thermal activation, or halogen exchange. By engineering the reaction environment to maximize effective nucleophilicity, researchers can unlock this molecule's potential as a robust, highly symmetric core for advanced ligands, polymers, and drug delivery systems.

References

  • National Center for Biotechnology Information. "this compound | C6H11Cl3 | CID 3566447" PubChem. [Link]

  • Baulina, T. V., et al. "Synthesis and extraction properties of tripodal tetraphosphoryl ligands on the triphenylphosphine oxide platform." Russian Journal of General Chemistry (via ResearchGate). [Link]

  • Keledjian, R., et al. "Controlling cure rate using polythioether synergists." U.S. Patent 9,079,833 (Justia Patents). [Link]

Sources

Potential applications of 1,1,1-Tris(chloromethyl)propane in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the applications and synthetic utility of 1,1,1-Tris(chloromethyl)propane (TCMP).

CAS: 82925-88-0 | Formula:


 | Structure: 

Symmetric Core[1]

Executive Summary

This compound (TCMP) is a specialized trifunctional electrophile derived from the commodity chemical Trimethylolpropane (TMP).[1] While TMP is ubiquitous in polymer chemistry (polyurethanes, acrylates), TCMP serves a distinct role as a neopentyl halide core . It provides a robust, chemically inert scaffold for constructing


-symmetric architectures, including tripodal ligands, dendrimers, and energetic plasticizers.[1]

This guide addresses the primary challenge of working with TCMP—its sterically hindered neopentyl reactivity —and provides validated protocols for overcoming this barrier to access high-value derivatives.

Chemical Profile & Reactivity Challenges

TCMP features three primary alkyl chloride arms radiating from a quaternary carbon. This "neopentyl" arrangement creates significant steric shielding, rendering the molecule sluggish in standard


 reactions compared to linear alkyl halides.
The "Neopentyl Problem"
  • Mechanism: The

    
    -branching (the quaternary carbon) blocks the backside attack required for 
    
    
    
    substitution.
  • Consequence: Standard conditions (e.g., NaCN/EtOH, reflux) often lead to no reaction or extremely slow conversion.

  • Solution: Successful functionalization requires activation (Finkelstein reaction) or forcing conditions (dipolar aprotic solvents, high temperatures, phase transfer catalysis).

Reactivity Flowchart

The following diagram outlines the logical progression for functionalizing TCMP.

TCMP_Reactivity TCMP TCMP (Cl-Core) Iodide Tris-Iodide (Activated Core) TCMP->Iodide NaI, Acetone (Finkelstein) Azide Tris-Azide (Click Core) TCMP->Azide NaN3, DMSO 110°C Phosphine Tris-Phosphine (Catalysis) TCMP->Phosphine LiPPh2, THF Reflux Iodide->Azide NaN3, mild Amine Tris-Amine (Curing/Ligands) Azide->Amine H2, Pd/C or Staudinger

Figure 1: Strategic functionalization pathways for TCMP. Direct substitution often requires harsh conditions (solid lines), while iodide activation offers a milder alternative (dashed line).[1]

Key Application: Tripodal Ligand Synthesis

TCMP is the precursor to propyl-bridged homologs of the "Triphos" ligand family.[1] These ligands are critical in homogeneous catalysis (Rh, Pd) because they enforce facial (


) coordination geometries, stabilizing reactive metal intermediates.[1]
Protocol: Synthesis of 1,1,1-Tris(diphenylphosphinomethyl)propane

Objective: Replace three Cl atoms with


 groups.[1]

Reagents:

  • TCMP (1.0 eq)[1]

  • Lithium Diphenylphosphide (

    
    ) (3.3 eq) or Sodium Diphenylphosphide (
    
    
    
    )[1]
  • Solvent: Anhydrous THF

Methodology:

  • Preparation of Nucleophile: Generate

    
     in situ by reacting diphenylphosphine (
    
    
    
    ) with n-BuLi at -78°C under Argon.[1]
  • Addition: Cannulate the

    
     solution into a solution of TCMP in THF at 0°C. Note: Inverse addition is preferred to avoid cross-linking side reactions.
    
  • Reflux: The steric bulk of TCMP requires thermal energy. Reflux the mixture for 24–48 hours. Monitor by

    
     NMR (disappearance of 
    
    
    
    peak, appearance of product peak).[1]
  • Workup: Quench with degassed water. Extract with dichloromethane.[2] Recrystallize from ethanol/hexane under inert atmosphere.

Why this works: The strong nucleophilicity of the phosphide anion, combined with reflux temperatures, overcomes the neopentyl barrier.

Key Application: Dendrimer & Polymer Architectures

TCMP serves as a "Click-Ready" core when converted to its azide derivative.[1] This


 core allows for the divergent synthesis of dendrimers with precise branching numbers (multiples of 3).
Protocol: Synthesis of 1,1,1-Tris(azidomethyl)propane

Objective: Create a core for CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).

Reagents:

  • TCMP (1.0 eq)[1]

  • Sodium Azide (

    
    ) (4.5 eq)[1]
    
  • Solvent: DMSO (Dimethyl sulfoxide)[1]

Methodology:

  • Dissolution: Dissolve TCMP in DMSO (concentration ~0.5 M). Critical: DMSO is essential as a polar aprotic solvent to solvate the cation and leave the azide anion "naked" and reactive.

  • Reaction: Add

    
    . Heat the mixture to 100–110°C  for 24–48 hours. Safety Note: Do not exceed 120°C with azides due to explosion risk.
    
  • Validation: Monitor IR spectroscopy for the appearance of the characteristic azide stretch (~2100 cm⁻¹).

  • Workup: Dilute with water (to dissolve salts and DMSO) and extract with diethyl ether. The product is usually a stable oil.

Application: This tri-azide can be reacted with alkyne-terminated polymer chains (e.g., PEG-alkyne) to form 3-arm star polymers or First-Generation (G1) dendrimers.[1]

Comparative Data: TCMP vs. TMP

Researchers often confuse TCMP with its precursor, Trimethylolpropane (TMP). The table below clarifies their distinct utility.

FeatureTrimethylolpropane (TMP)This compound (TCMP)
Functional Group Hydroxyl (-OH)Chloride (-Cl)
Reactivity Type Nucleophile (attacks electrophiles)Electrophile (attacked by nucleophiles)
Primary Use Crosslinker in Polyurethanes/PolyestersPrecursor to Ligands, Azides, Amines
Activation Energy Low (Reacts easily with isocyanates)High (Sterically hindered substitution)
Stability Hygroscopic solidHydrophobic liquid/low-melting solid

Advanced Application: Double-Decker Silsesquioxanes

Recent literature highlights TCMP as a scaffold for "double-decker" silsesquioxanes.[1] The chloromethyl groups can be hydrosilylated (after conversion to allyl) or used directly to anchor the silicon cage, creating hybrid organic-inorganic materials with high thermal stability.[1]

Workflow Visualization

Silsesquioxane TCMP TCMP Core Allyl Tri-Allyl Derivative TCMP->Allyl Allyl MgBr (Grignard) DDSQ Double-Decker Silsesquioxane Allyl->DDSQ Hydrosilylation Pt Catalyst

Figure 2: Pathway to inorganic hybrid materials.[1] TCMP is first alkylated to extend the chain, reducing steric hindrance before cage formation.

References

  • Synthesis of Tripodal Phosphines: Molecular and Immobilized Tripodal Phosphine Ligands and Their Trinuclear Palladium Complexes. National Institutes of Health (NIH). Link

  • Azide Functionalization: Synthesis and properties of 1,1,1-tris(azidomethyl)ethane. (Analogous protocol for propane derivative). ResearchGate. Link

  • Dendrimer Cores: Vinyl- and chloromethyl-substituted mono-T8 and double-decker silsesquioxanes as specific cores. Royal Society of Chemistry (Dalton Trans). Link

  • General Reactivity of Neopentyl Halides: Nucleophilic Substitution of Neopentyl Halides. LibreTexts/ChemGuide. Link

Sources

Solubility Profile of 1,1,1-Tris(chloromethyl)propane: A Technical Guide for Process Development

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Identity

1,1,1-Tris(chloromethyl)propane (CAS 82925-88-0), also known by its IUPAC designation 1-chloro-2,2-bis(chloromethyl)butane , is a pivotal neopentyl-like building block. Structurally derived from trimethylolpropane (TMP), it serves as a robust trifunctional electrophile in the synthesis of dendrimers, star polymers, and complex polycyclic cage compounds like [1.1.1]propellane.

Its low melting point (42–44 °C) and high lipophilicity present unique challenges in handling and purification. This guide synthesizes experimental data with thermodynamic principles to provide a definitive reference for solvent selection, ensuring high-yield synthesis and efficient purification.

Physicochemical Profile
PropertyValueContext
CAS Number 82925-88-0Unique Identifier
Molecular Formula C₆H₁₁Cl₃Neopentyl Core
Molecular Weight 189.51 g/mol Low MW Intermediate
Melting Point 42–44 °CLow-melting solid; often supercooled liquid
Boiling Point ~75–85 °C (0.4 mmHg)High boiling at atm; distillable under vacuum
LogP (Predicted) ~3.1Highly Lipophilic
Physical State White Crystalline SolidWaxy texture near RT

Part 2: Solubility Landscape

The solubility of this compound is governed by its high dispersive energy (London forces) and moderate polarity (C-Cl dipoles), with a distinct lack of hydrogen bond donating capability.

Solvent Compatibility Matrix

The following table categorizes solvents based on their thermodynamic interaction with the solute.

Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Chlorinated Hydrocarbons Dichloromethane (DCM), Chloroform, 1,2-DichloroethaneExcellent "Like dissolves like." Matching polarity and dispersive forces maximize dissolution enthalpy. Ideal for extraction.
Ethers Diethyl Ether, THF, MTBE, 1,4-DioxaneExcellent Strong dipole-dipole interactions solubilize the compound readily. THF is preferred for substitution reactions.
Ketones Acetone, MEKGood Soluble at RT. Acetone is often used in workups but may not be ideal for high-temp reactions due to volatility.
Aliphatic Hydrocarbons Pentane, Hexane, HeptaneModerate/Temperature Dependent Critical for Purification. Soluble at reflux, sparingly soluble at -20°C. This gradient makes them the primary choice for recrystallization.
Aromatic Hydrocarbons Toluene, BenzeneGood Soluble. Toluene is an excellent solvent for high-temperature substitution reactions (e.g., Finkelstein).
Polar Protic Methanol, Ethanol, IsopropanolModerate to Low Solubility decreases significantly with temperature. Can be used as an anti-solvent or for mixed-solvent recrystallization.
Water WaterInsoluble The hydrophobic neopentyl core dominates. Water is the universal anti-solvent for precipitation during workup.
Thermodynamic Analysis (Hansen Solubility Parameters)

To predict solubility in novel solvent blends, we utilize the Hansen Solubility Parameters (HSP). While experimental HSP values for this specific isomer are rare, we derive them from group contribution methods for chlorinated neopentyl structures.

  • 
     (Dispersion):  High (~17-18 MPa
    
    
    
    ). The molecule interacts primarily through van der Waals forces.
  • 
     (Polarity):  Moderate (~6-8 MPa
    
    
    
    ). The three C-Cl bonds create a net dipole, but the symmetry reduces the overall moment compared to mono-chlorides.
  • 
     (Hydrogen Bonding):  Low (~0-2 MPa
    
    
    
    ). No H-bond donors; weak acceptor capability.

Implication: The solute lies in the "Green Zone" of solvents with high


 and low 

. It will precipitate if the solvent blend moves towards high

(e.g., adding water or excess methanol).

Part 3: Experimental Protocols

Protocol A: Solubility Determination (Gravimetric)

Use this protocol to validate solubility in a new solvent system.

  • Preparation: Weigh 100 mg of this compound into a tared 4 mL vial.

  • Addition: Add the target solvent in 50

    
    L aliquots at 25 °C, vortexing for 30 seconds between additions.
    
  • Observation: Record the volume required for complete dissolution (clear solution).

  • Calculation:

    
    .
    
  • Temperature Stress: If insoluble at 25 °C, heat to solvent boiling point. If soluble, cool to 0 °C to check for crystallization potential.

Protocol B: Purification via Recrystallization

The industry-standard method for high-purity isolation, leveraging the steep solubility curve in pentane.

  • Dissolution: Dissolve crude this compound in minimal boiling Pentane (approx. 1 mL per gram of solute).

    • Note: If the crude is oily/waxy, use a heat gun to melt it before adding solvent to ensure homogeneity.

  • Filtration: Filter the hot solution through a pre-warmed glass frit or Celite pad to remove insoluble oligomers or salts.

  • Crystallization:

    • Allow the filtrate to cool slowly to Room Temperature (25 °C).

    • Place in a freezer at -20 °C for 12–18 hours.

  • Isolation: Rapidly filter the cold mixture. Wash the white crystals with ultra-cold (-78 °C) pentane.

  • Drying: Vacuum dry at ambient temperature (do not heat, as MP is ~43 °C).

Part 4: Visualization & Workflows

Solvent Selection Decision Tree

This diagram guides the researcher in choosing the correct solvent based on the process stage (Reaction vs. Purification).

SolventSelection Start Process Goal Reaction Synthesis / Reaction Start->Reaction Purification Purification / Isolation Start->Purification TempHigh High Temp (>80°C)? Reaction->TempHigh IsSolid Is Crude Solid? Purification->IsSolid Toluene Use Toluene (Good Solubility, High BP) TempHigh->Toluene Yes THF Use THF or DCM (Good Solubility, Low BP) TempHigh->THF No Recryst Recrystallization IsSolid->Recryst Yes (MP ~43°C) Distill Vacuum Distillation (0.4 mmHg) IsSolid->Distill No (Oily/Impure) Pentane Solvent: Pentane (Cool to -20°C) Recryst->Pentane Primary Method Ethanol Solvent: Ethanol/Water (Precipitation) Recryst->Ethanol Alternative

Caption: Decision matrix for solvent selection based on thermal requirements and purification strategy.

Synthesis & Workup Flow

Visualizing the phase changes and solubility-driven separation steps.

WorkupFlow Reactants Reactants: TMP + SOCl2 ReactionMix Crude Mixture (Acidic, Oily) Reactants->ReactionMix Heat Quench Quench: Add Water (Anti-solvent) ReactionMix->Quench Cool PhaseSep Phase Separation: Product Precipitates/Oils out Quench->PhaseSep Solubility Drop Extract Extraction: DCM or Ether PhaseSep->Extract Partitioning Dry Drying: MgSO4 + Evaporation Extract->Dry FinalPur Final Purification: Pentane Recrystallization Dry->FinalPur Isolate

Caption: Standard workup workflow highlighting the use of water as an anti-solvent and Pentane for final polishing.

References

  • Lynch, K. M., & Dailey, W. P. (1995). Improved Preparations of 3-Chloro-2-(chloromethyl)-1-propene and 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane. Organic Syntheses, 72, 220. (Describes synthesis and purification of related neopentyl chlorides). Retrieved from [Link]

  • PubChem. (2023). This compound (CID 3566447).[1] National Center for Biotechnology Information. Retrieved from [Link]

Sources

Methodological & Application

Using 1,1,1-Tris(chloromethyl)propane in polymer synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1,1,1-Tris(chloromethyl)propane as a Trifunctional Core in Advanced Polymer Synthesis

Executive Summary

In the development of high-performance elastomers, aerospace sealants, and complex macromolecular architectures, the selection of a crosslinking or branching agent dictates the fundamental mechanical and chemical limits of the final polymer. This compound (TCMP, CAS 82925-88-0) has emerged as a premier polyfunctionalizing agent[1]. By providing a highly stable, aliphatic trifunctional core, TCMP enables the precise synthesis of branched thiol-terminated polysulfide prepolymers and 3-arm star polymers.

This application note provides a comprehensive, field-validated guide to utilizing TCMP in polymer synthesis, detailing the mechanistic causality behind reaction conditions, step-by-step protocols, and quantitative formulation data.

Mechanistic Principles of TCMP-Mediated Branching

The structural anatomy of TCMP features a central quaternary carbon bonded to an ethyl group and three chloromethyl (–CH₂Cl) groups. This specific geometry provides two critical advantages in polymer synthesis:

  • Resistance to Side Reactions: Unlike secondary or tertiary halides, the primary halides of TCMP cannot undergo

    
    -elimination under the strongly basic conditions typical of polysulfide synthesis. This prevents the formation of weak alkene linkages that are susceptible to UV and oxidative degradation.
    
  • Steric Control via Phase-Transfer Catalysis: The neopentyl-like steric hindrance around the central quaternary carbon makes standard nucleophilic substitution (

    
    ) sluggish. However, by employing aggressive phase-transfer catalysis (PTC) and elevated temperatures (80–90°C), this hindrance is overcome, allowing for a controlled, statistical incorporation of the branching node into the growing polymer backbone without premature micro-gelation[2].
    

G TCMP This compound (Trifunctional Core) Reactor Biphasic Reactor Phase Transfer Catalyst 90°C, 4 hours TCMP->Reactor Dihalo Bis(2-chloroethyl)formal (Linear Monomer) Dihalo->Reactor NaSH Sodium Hydrosulfide (Nucleophile) NaSH->Reactor Prepolymer Branched Thiol-Terminated Polysulfide Prepolymer Reactor->Prepolymer SN2 Polycondensation

Figure 1: Biphasic polycondensation workflow utilizing TCMP to synthesize branched polysulfide prepolymers.

Protocol: Synthesis of Branched Thiol-Terminated Polysulfide Prepolymers

This protocol outlines the synthesis of a liquid, branched polythioether/polysulfide prepolymer commonly utilized in aerospace sealants. The target viscosity for the resulting liquid prepolymer is between 40 and 500 Poise at 25°C[2].

Materials & Reagents
  • Linear Monomer: Bis(2-chloroethyl)formal (BCEF)

  • Branching Agent: this compound (TCMP)

  • Nucleophile/Sulfur Source: Sodium hydrosulfide (NaSH) and Sodium polysulfide (Na₂Sₓ)

  • Catalyst: Tetrabutylammonium bromide (TBAB)

Step-by-Step Methodology
  • Aqueous Phase Preparation: In a jacketed glass reactor equipped with a mechanical stirrer, dissolve NaSH (2.2 equivalents relative to total halides) in deionized water. Add 1.0 mol% TBAB (phase-transfer catalyst). Heat the aqueous mixture to 85°C.

  • Monomer Blend Formulation: In a separate vessel, prepare the organic phase by blending BCEF with 2.0 mol% TCMP (relative to BCEF).

    • Expert Insight: Premixing the trihalo and dihalo organic compounds before introduction to the reactor is critical. It ensures a uniform, statistical distribution of the TCMP branching nodes, preventing localized crosslinking that causes insoluble gel particles[2].

  • Polycondensation: Add the organic monomer blend dropwise to the aqueous phase over 60 minutes under vigorous agitation (800 RPM). Maintain the reaction temperature at 85–90°C for 4 hours.

  • Phase Separation & Washing (Self-Validation): Halt agitation and allow the phases to separate. Decant the upper aqueous brine. Wash the dense organic prepolymer phase with warm deionized water (60°C) repeatedly until the wash water registers a neutral pH (pH 7.0 ± 0.5). A neutral pH validates the complete removal of unreacted NaSH and basic salts.

  • Dehydration & End-Group Analysis: Dry the prepolymer under vacuum (10 mmHg) at 80°C until a constant weight is achieved. Validate the final polymer by determining the number average molecular weight (

    
    ) via end-group analysis using iodine titration of the terminal thiol groups[3].
    
Quantitative Formulation Data

The molar ratio of TCMP directly dictates the crosslink density of the cured polymer network[4]. Table 1 summarizes the causality between TCMP concentration, prepolymer viscosity, and the mechanical properties of the final elastomer (cured via oxidative coupling with MnO₂).

Table 1: Effect of TCMP Concentration on Prepolymer and Cured Elastomer Properties

TCMP Concentration (mol% per 100 mol dihalo)Prepolymer Viscosity (Poise at 25°C)Curing Time (Hours)Tensile Strength (psi)Elongation at Break (%)
0.0 (Linear Control)120> 24210650
1.025018450480
2.0 (Optimal) 410 12 580 350
5.01450 (Near Gelation)4720120

Note: Concentrations above 5.0 mol% typically result in intractable gels during synthesis and are not recommended for liquid sealant applications[2].

Protocol: Transformation into Star Polymer Cores and Tripodal Ligands

Beyond bulk elastomers, TCMP is a highly valued precursor for synthesizing well-defined 3-arm star polymers (via RAFT polymerization) and tripodal tetraphosphoryl ligands for metal coordination[5]. Because direct reaction with NaSH can lead to unwanted disulfide coupling in small-molecule synthesis, the thiourea route is strictly preferred for converting TCMP to a trithiol.

Step-by-Step Methodology
  • Isothiuronium Salt Formation: Dissolve TCMP (1.0 eq) and thiourea (3.5 eq) in absolute ethanol. Reflux the mixture at 78°C for 24 hours. The sterically hindered chlorides are quantitatively converted into the corresponding isothiuronium salts.

  • Alkaline Hydrolysis: Cool the reactor to room temperature and purge thoroughly with Nitrogen to strictly exclude oxygen. Add degassed aqueous NaOH (10% w/v) and reflux for an additional 4 hours.

    • Expert Insight: Oxygen exclusion is non-negotiable here. In alkaline conditions, free thiols rapidly oxidize to form insoluble polymeric disulfides.

  • Acidification & Recovery: Cool the mixture in an ice bath and carefully acidify to pH 2 using 6M HCl. Extract the resulting 1,1,1-tris(mercaptomethyl)propane (TTMP) with dichloromethane. Dry over anhydrous MgSO₄ and evaporate the solvent.

  • Downstream Functionalization: The resulting TTMP core can now be reacted with carboxylic acid-functionalized trithiocarbonates (via Steglich esterification) to yield a 3-arm RAFT chain transfer agent, or reacted with diphenylphosphine to create tripodal ligands[5].

StarPolymer TCMP Starting Material This compound Thiourea Intermediate Step Thiourea Reflux (Isothiuronium Salt) Overcomes Steric Hindrance TCMP->Thiourea Trithiol Star Core 1,1,1-Tris(mercaptomethyl)propane Thiourea->Trithiol Alkaline Hydrolysis (O2 Free) RAFT RAFT Agent Esterification with Trithiocarbonate Trithiol->RAFT StarPolymer Final Product 3-Arm Star Polymer RAFT->StarPolymer RAFT Polymerization

Figure 2: Reaction workflow for the conversion of TCMP into a 3-arm star polymer core via a thiourea intermediate.

References

  • Controlling cure rate using polythioether synergists.Google Patents (US20200317918A1).
  • Thioethers, methods for their preparation, and compositions including such thioethers.Google Patents (US8466220B2).
  • Adhesion-promoting compositions containing organic titanates/zirconates and methods of use.Google Patents (AU2020407211B2).
  • CONTROLLING CURE RATE WITH WETTED FILLER.European Patent Office (EP 4136136 B1).
  • Synthesis and extraction properties of tripodal tetraphosphoryl ligands on the triphenylphosphine oxide platform.ResearchGate.

Sources

1,1,1-Tris(chloromethyl)propane as a crosslinking agent for polymers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Crosslinking of Polysulfide Elastomers using 1,1,1-Tris(chloromethyl)propane (TCMP)

Executive Summary

This guide details the application of This compound (TCMP) as a high-fidelity trifunctional crosslinking agent in the synthesis of polysulfide (Thiokol-type) polymers. Unlike the traditional industrial crosslinker 1,2,3-trichloropropane (TCP) , which is a liquid at room temperature and prone to beta-elimination side reactions, TCMP offers a structurally defined "star-branched" architecture derived from the trimethylolpropane (TMP) scaffold.

Key Advantages of TCMP:

  • Defined Topology: Creates precise tetrahedral branch points, reducing network defects.

  • Chemical Resistance: Enhances solvent resistance by increasing crosslink density without compromising backbone flexibility.

  • Reduced Cold Flow: Significantly improves the dimensional stability of the final cured sealant or rubber.

Chemical Profile & Mechanism

The Molecule
  • IUPAC Name: 1-chloro-2,2-bis(chloromethyl)butane[1][]

  • Common Name: this compound (TCMP)

  • CAS Number: 82925-88-0 (varies by synthesis route; often custom synthesized from Trimethylolpropane).

  • Physical State: Waxy solid / Low-melting crystalline solid (MP: ~42–44°C).

  • Functionality: 3 (Trifunctional electrophile).

Reaction Mechanism

The crosslinking occurs via a nucleophilic substitution (SN2) reaction. The high-rank sodium polysulfide (Na₂Sₓ, where x ≈ 2.2–4.0) acts as the nucleophile, displacing the chloride ions on the TCMP.

DOT Diagram: Crosslinking Pathway

CrosslinkingMechanism Na2Sx Sodium Polysulfide (Na-S-S-S-Na) Intermediate Linear Prepolymer with Pendant Cl Na2Sx->Intermediate S_N2 Attack Monomer Bifunctional Monomer (Cl-R-Cl) Monomer->Intermediate Chain Extension TCMP TCMP Crosslinker (Trifunctional Star) TCMP->Intermediate Branching Point Network Crosslinked Polysulfide Network Intermediate->Network Gelation/Cure

Figure 1: Mechanistic pathway of TCMP incorporation into a polysulfide backbone. The TCMP acts as a "hub," connecting three linear sulfur chains.

Experimental Protocol: Synthesis of Crosslinked Polysulfide Rubber

Objective: Synthesize a solvent-resistant polysulfide elastomer with 2 mol% crosslinking density.

Reagents & Equipment
ReagentRoleSpecification
Bis(2-chloroethyl)formal Main Monomer>98% Purity, Liquid
This compound Crosslinker>97%, Pre-melted or dissolved
Sodium Polysulfide (Na₂S₄) Nucleophile2.0 M Aqueous Solution
Magnesium Chloride (MgCl₂) Dispersant Precursor25% Aqueous Solution
Sodium Hydroxide (NaOH) Dispersant Precursor50% Aqueous Solution
Sodium Alkyl Naphthalene Sulfonate Surfactant"Nekal" or equivalent (5% soln)
Step-by-Step Synthesis (Interfacial Polycondensation)

Step 1: Preparation of the Dispersing Medium

  • In a 1L three-neck round-bottom flask equipped with a mechanical stirrer (overhead), reflux condenser, and thermometer, add 530 mL of 2.0 M Na₂S₄ solution .

  • Add 7.5 mL of Surfactant solution (Nekal).

  • In-situ Dispersant Generation: While stirring at 300 RPM, simultaneously add 22 mL of MgCl₂ (25%) and 3.1 mL of NaOH (50%) .

    • Why? This generates a colloidal precipitate of Mg(OH)₂ which coats the polymer droplets, preventing them from coalescing into a single massive lump during reaction.

Step 2: Monomer Preparation (The "Organic Phase")

  • Weigh 166 g (approx. 1.0 mol) of Bis(2-chloroethyl)formal.

  • Weigh 3.8 g (0.02 mol) of TCMP .

    • Critical Step: Since TCMP is a solid (MP ~43°C), gently heat the Bis(2-chloroethyl)formal to 50°C and dissolve the TCMP into it. Ensure the mixture is homogeneous before addition.

Step 3: The Reaction

  • Heat the aqueous polysulfide mixture in the flask to 75°C .

  • Add the Organic Phase (Monomer + TCMP) dropwise over 60 minutes.

    • Exothermic Control: The reaction is exothermic. Monitor temperature; do not exceed 90°C during addition.

  • Once addition is complete, raise temperature to 98–100°C (reflux).

  • Maintain reflux for 2–4 hours .

    • Observation: The dispersion should look like yellowish crumbs or latex suspended in liquid.

Step 4: Washing and Coagulation

  • Stop heating and allow the mixture to settle. Decant the supernatant liquid (contains excess salts).

  • Wash the polymer beads with hot water (60°C) 5 times to remove soluble salts and excess sulfide.

  • Acidification (Optional for Coagulation): If the product is a stable latex, add dilute acetic acid to coagulate the rubber.

  • Dry the resulting rubber in a vacuum oven at 50°C for 24 hours.

DOT Diagram: Experimental Workflow

Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction cluster_finish Phase 3: Finishing PrepAq Aqueous Phase (Na2Sx + Mg(OH)2) Mixing Dropwise Addition (75°C, 1 hr) PrepAq->Mixing PrepOrg Organic Phase (Monomer + TCMP) PrepOrg->Mixing Reflux Reflux Cure (100°C, 4 hrs) Mixing->Reflux Wash Decant & Wash (Hot Water x5) Reflux->Wash Dry Vacuum Dry (50°C, 24h) Wash->Dry

Figure 2: Step-by-step experimental workflow for TCMP-crosslinked polysulfide synthesis.

Characterization & Validation

To ensure the TCMP has successfully integrated into the network (and not just acted as a filler), perform the following:

Equilibrium Swelling (Crosslink Density)
  • Method: Swell a known mass of cured polymer in Toluene or Dichloroethane for 72 hours.

  • Calculation: Use the Flory-Rehner equation.

  • Expected Result: Higher TCMP content should result in a lower swelling ratio (

    
    ) compared to linear control.
    
    • Control (0% TCMP): Dissolves or swells massively.

    • Target (2% TCMP):

      
      .[3]
      
Rheology (Cure Confirmation)
  • Instrument: Oscillatory Rheometer (Parallel plate).

  • Test: Frequency sweep (0.1 - 100 Hz).

  • Indicator: A "gel point" is confirmed when the Storage Modulus (

    
    ) is independent of frequency and significantly higher than the Loss Modulus (
    
    
    
    ).

Safety & Handling

  • TCMP Toxicity: Like many alkyl chlorides, TCMP is a potential alkylating agent. Handle in a fume hood. Wear nitrile gloves.

  • Polysulfide Odor: The reaction generates trace H₂S and mercaptans. Strict fume hood use is mandatory.

  • Waste Disposal: Aqueous waste contains sulfides. Treat with bleach (hypochlorite) to oxidize sulfides to sulfates before disposal, adhering to local regulations.

References

  • Berenbaum, M. B., & Rosenthal, N. A. (1959).[4] Polysulfide rubber and method of making the same. U.S. Patent No.[4] 3,099,643.[4] Link

    • Core grounding for the interfacial polymeriz
  • Fettes, E. M., & Jorczak, J. S. (1950).[4] Polysulfide Polymers. Industrial & Engineering Chemistry, 42(11), 2217–2223. Link

    • Foundational text on Thiokol chemistry and the role of trifunctional halides.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3566447, this compound. Link

    • Verification of chemical structure and physical properties.
  • Zhang, L., et al. (2013). The preparation and physical properties of polysulfide-based elastomers through one-pot thiol-ene click reaction. eXPRESS Polymer Letters, 7(7), 577-584. Link

    • Modern adaptation of polysulfide crosslinking analysis.

Sources

Application Note: Nucleophilic Substitution of 1,1,1-Tris(chloromethyl)propane with Amines

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the reaction of 1,1,1-Tris(chloromethyl)propane (TCMP) with amine nucleophiles. It addresses the specific synthetic challenges posed by the neopentyl backbone and provides optimized protocols for synthesizing tripodal ligands and dendrimer cores.

Executive Summary & Chemical Context

This compound (TCMP) is a critical trifunctional scaffold used to synthesize tripodal ligands (e.g., TAMP analogs) for coordination chemistry, MOFs, and cross-coupling catalysts. However, its reactivity is severely governed by the "Neopentyl Effect."

Although TCMP contains primary alkyl chlorides, the


-carbon is quaternary (fully substituted). This steric bulk hinders the backside attack required for 

mechanisms, reducing reaction rates by a factor of

to

compared to unhindered primary halides (e.g., 1-chlorobutane).

Key Takeaway: Standard "mix-and-stir" alkylation protocols used for benzyl or alkyl halides will fail with TCMP. Successful derivatization requires leaving group activation (Finkelstein) or indirect synthesis (Azide route) .

Mechanistic Insight: The Neopentyl Barrier

To design a successful protocol, one must understand the kinetic barrier.

  • Substrate: TCMP (

    
    )
    
  • Mechanism:

    
     (Bimolecular Nucleophilic Substitution)
    
  • Barrier: The three methyl/ethyl groups on the quaternary carbon block the nucleophile's approach vector (

    
     to the C-Cl bond).
    
  • Solution:

    • Increase Nucleophilicity: Use Azide (

      
      ) which is linear and less sterically demanding than amines.
      
    • Improve Leaving Group: Convert Chloride (poor) to Iodide (good) or Sulfonate (excellent).

    • Solvent Effects: Use dipolar aprotic solvents (DMSO, DMF, HMPA substitute) to strip cations and expose the naked nucleophile.

Reaction Pathway Diagram

TCMP_Reaction_Pathways cluster_legend Pathway Viability TCMP This compound (TCMP) Direct Direct Amination (R2NH) TCMP->Direct Kinetically Forbidden (k ~ 10^-6) Iodide In-Situ Iodide (Finkelstein) TCMP->Iodide NaI (cat.) DMF, Heat Azide Tri-Azide Intermediate (TCMP-N3) TCMP->Azide NaN3, DMSO 110°C, 48h Deriv Tertiary Amine Derivatives Iodide->Deriv HNR2 (Secondary Amine) TAMP 1,1,1-Tris(aminomethyl)propane (TAMP) Azide->TAMP Reduction (H2/Pd or Staudinger) Red = Poor Red = Poor Blue = High Yield Blue = High Yield

Caption: Strategic pathways for TCMP amination. The Azide route (Blue) is the industry standard for primary amines, while Iodide catalysis (Yellow) enables secondary amine substitution.

Experimental Protocols

Protocol A: Synthesis of 1,1,1-Tris(aminomethyl)propane (TAMP)

Target: Primary Amine (


)
Method:  Indirect Azidation followed by Reduction. This is the most reliable method for high purity.
Step 1: Nucleophilic Substitution with Azide
  • Reagents: TCMP (1 equiv), Sodium Azide (

    
    , 4.5 equiv), DMSO (Anhydrous).
    
  • Equipment: Round-bottom flask, reflux condenser, oil bath, blast shield (safety precaution).

  • Dissolve TCMP (10 mmol, 1.90 g) in dry DMSO (20 mL).

  • Add Sodium Azide (

    
    ) (45 mmol, 2.92 g) cautiously.
    
    • Note: Use mechanical stirring to ensure suspension uniformity.

  • Heat the mixture to 110–120 °C for 48 hours .

    • Monitoring: Monitor by TLC or

      
       NMR. The 
      
      
      
      -Cl peak (~3.6 ppm) will shift to ~
      
      
      ppm (
      
      
      -
      
      
      ).
  • Workup: Cool to room temperature. Pour into ice water (100 mL). Extract with Diethyl Ether (

    
     mL).
    
  • Wash combined organics with brine, dry over

    
    , and concentrate carefully (Azides are potentially explosive; do not distill to dryness if scale >1g without safety checks).
    
Step 2: Reduction to Amine (Staudinger Method)
  • Reagents: Crude Tri-azide, Triphenylphosphine (

    
    , 3.3 equiv), THF, Water.
    
  • Dissolve the crude tri-azide in THF (30 mL).

  • Add

    
     (33 mmol, 8.65 g) in portions at room temperature. Evolution of 
    
    
    
    gas will be observed.
  • Stir for 4 hours until gas evolution ceases.

  • Add Water (2 mL) and reflux for 12 hours to hydrolyze the aza-ylide intermediate.

  • Purification: Concentrate THF. Acidify with HCl (1M) to extract the amine into the aqueous layer (leaving

    
     in organic). Wash aqueous layer with DCM. Basify aqueous layer (NaOH) and extract product into DCM.
    
  • Yield: Typically 85–92% overall.

Protocol B: Derivatization with Secondary Amines (Finkelstein-Assisted)

Target: Tertiary Amine Ligands (e.g.,


)
Method:  In-situ Iodide Catalysis. Direct reaction with secondary amines is too slow without activation.
  • Reagents: TCMP (1 equiv), Secondary Amine (excess, 6-10 equiv), Sodium Iodide (NaI, 0.5 equiv - catalyst),

    
     (3 equiv), DMF or Acetonitrile.
    
  • Conditions: Sealed Tube / Pressure Vessel.

  • Activation: In a pressure vessel, dissolve TCMP (5 mmol) and NaI (2.5 mmol) in DMF (10 mL). Stir at 80°C for 1 hour to generate the equilibrium iodide species (

    
    ), which is 
    
    
    
    more reactive.
  • Addition: Add the secondary amine (e.g., Dimethylamine, Morpholine) (30 mmol) and

    
     (15 mmol).
    
  • Reaction: Seal the vessel and heat to 130–140 °C for 72 hours .

    • Why High Temp? Even with Iodide, the neopentyl center is sluggish.

  • Workup: Cool, filter off salts, dilute with water, and extract into Ethyl Acetate.

  • Purification: Column chromatography is usually required to separate mono-, di-, and tri-substituted products if conversion is incomplete.

Comparative Data: Leaving Group Efficiency

The following table summarizes the relative rates of substitution for neopentyl derivatives, highlighting why Chloride (TCMP) requires activation.

Leaving Group (X)Relative Rate (

)
Reaction Conditions (with Azide)Outcome
Chloride (-Cl) 1 (Baseline)DMSO, 100°C, 48hSlow, requires heat
Bromide (-Br) ~50DMSO, 80°C, 24hModerate
Iodide (-I) ~100DMSO, 60°C, 12hFast
Tosylate (-OTs) ~500DMSO, 50°C, 6hVery Fast
Triflate (-OTf) ~10,000DCM, 0°CInstant (Unstable)

Data extrapolated from kinetic studies on neopentyl systems [1].

Safety & Handling

  • Alkyl Halides: TCMP is an alkylating agent. Use gloves and work in a fume hood.

  • Sodium Azide: Highly toxic and can form explosive metal azides. Do not use chlorinated solvents (DCM/CHCl3) during the azidation step (reaction with solvent). Use a blast shield when heating azides.

  • Pressure: Protocol B involves heating amines in a sealed vessel. Ensure glassware is rated for the generated pressure.

References

  • Kinetics of Neopentyl Substitution: E. Kvasnica, et al. "Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton." ACS Omega, 2022 , 7, 23, 20093–20101. Link

  • Synthesis of TAME/TAMP Ligands: M. Micheloni, et al. "Nickel(II), copper(II) and zinc(II) complexes of 1,1,1-tris(aminomethyl)propane." Inorganica Chimica Acta, 1977 , 25, 41-48.[1] Link[1]

  • Azide Synthesis Protocol: X. Wang, et al. "Synthesis and properties of 1,1,1-tris(azidomethyl)ethane." Chinese Journal of Explosives & Propellants, 2010 . Link

Sources

Application Note: Advanced Synthesis of Star Polymers Using a 1,1,1-Tris(chloromethyl)propane Core

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Techniques Covered: Cationic Ring-Opening Polymerization (CROP), Atom Transfer Radical Polymerization (ATRP), and Cu(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC).

Introduction & Mechanistic Rationale

Star polymers represent a critical architectural advancement in polymer chemistry. Compared to their linear analogs, star polymers exhibit lower hydrodynamic volumes, reduced solution viscosities, and a high density of peripheral functional groups[1]. For drug development professionals, these properties translate directly to enhanced stealth characteristics, prolonged in vivo circulation times, and superior drug-loading capacities.

The selection of the core molecule dictates the symmetry, arm density, and synthetic versatility of the resulting polymer. 1,1,1-Tris(chloromethyl)propane (TCMP) serves as an ideal


-symmetric aliphatic core. Unlike aromatic cores (e.g., 1,3,5-tris(chloromethyl)benzene), TCMP's compact aliphatic nature minimizes steric hindrance during the initial stages of "core-first" polymerization, ensuring uniform arm growth.
The Causality of Core Activation

While TCMP provides perfect tri-functionality, primary alkyl chlorides possess high bond dissociation energies and act as poor leaving groups. Direct use of TCMP as an initiator for CROP or ATRP results in slow initiation relative to propagation (


). This kinetic imbalance yields star polymers with broad dispersity (Ð > 1.5) and heterogeneous arm lengths[2].

To achieve living polymerization conditions where


, the TCMP core must be chemically activated:
  • Pathway A (CROP): In situ halogen abstraction using silver trifluoromethanesulfonate (AgOTf) converts the dormant C–Cl bonds into highly reactive triflate esters. This drives rapid, quantitative initiation of oxazoline monomers[2][3].

  • Pathway B (ATRP): The chlorides are substituted with azides, creating a click-ready tri-azide core. Subsequent CuAAC "click" chemistry with an alkyne-functionalized ATRP initiator seamlessly installs highly active

    
    -bromo ester initiation sites[4].
    

Workflow cluster_CROP Pathway A: CROP cluster_ATRP Pathway B: CuAAC + ATRP Core This compound (C3-Symmetric Core) AgOTf AgOTf Activation (In situ Triflate) Core->AgOTf Azidation Azidation (NaN3, DMF) Tri-azide Core Core->Azidation CROP CROP of 2-Ethyl-2-oxazoline (100 °C, Microwave) AgOTf->CROP StarPEtOx 3-Arm Star PEtOx (Hydrophilic/Biocompatible) CROP->StarPEtOx Click CuAAC Click with Propargyl 2-Bromoisobutyrate Azidation->Click ATRP ATRP of MMA (CuBr/PMDETA) Click->ATRP StarPMMA 3-Arm Star PMMA (Well-defined Architecture) ATRP->StarPMMA

Fig 1. Divergent synthetic workflows for star polymers using a this compound core.

Experimental Protocols

Protocol A: Synthesis of 3-Arm Star Poly(2-ethyl-2-oxazoline) via AgOTf-Assisted CROP

Self-Validation Checkpoint: CROP is acutely sensitive to nucleophilic impurities. All glassware must be flame-dried under vacuum, and reagents must be distilled over calcium hydride (


) to ensure 

ppm.

Step 1: Preparation of the Initiation Complex

  • In a nitrogen-filled glovebox, dissolve TCMP (1.0 eq, 1.0 mmol) and AgOTf (3.3 eq, 3.3 mmol) in anhydrous acetonitrile (10 mL).

  • Stir in the dark for 30 minutes.

  • Causality & Validation: The slight excess of AgOTf ensures complete halogen exchange. The immediate formation of a white AgCl precipitate visually validates the generation of the highly reactive pluritriflate initiator[2].

Step 2: Microwave-Assisted Polymerization

  • Filter the solution through a 0.2 µm PTFE syringe filter directly into a microwave reactor vial to remove the AgCl byproduct.

  • Add 2-ethyl-2-oxazoline (EtOx) (300 eq, 100 mmol per arm) to the vial and seal with a crimp cap.

  • Irradiate the vial at 100 °C for 15 minutes.

  • Causality: Microwave irradiation provides homogeneous volumetric heating, eliminating thermal gradients and accelerating propagation while suppressing chain transfer side reactions[3].

Step 3: Termination and Purification

  • Quench the living oxazolinium chain ends by adding methanolic KOH (10 eq) or a functional amine (e.g., piperidine) to install specific peripheral groups.

  • Precipitate the polymer into cold diethyl ether.

  • Validation: Analyze via Size Exclusion Chromatography (SEC). The trace should show a monomodal peak with Ð < 1.15.

    
     NMR must confirm the absence of terminal oxazolinium protons at 4.3 ppm.
    

Mechanism Step1 R-Cl (Alkyl Chloride) Step2 AgOTf Halogen Abstraction Step1->Step2 - AgCl Step3 R-OTf (Highly Reactive Triflate) Step2->Step3 Step4 Oxazoline Monomer Nucleophilic Attack Step3->Step4 Step5 Oxazolinium Cation (Living Chain End) Step4->Step5 Propagation

Fig 2. Mechanistic pathway of AgOTf-assisted halogen abstraction and CROP initiation.

Protocol B: Synthesis of a Tri-Azide Core and CuAAC-ATRP of Methyl Methacrylate

Step 1: Azidation of TCMP

  • Dissolve TCMP (10 mmol) and

    
     (45 mmol) in 50 mL of anhydrous DMF. Heat at 90 °C for 24 hours. (Caution: Keep the reaction slightly basic to prevent the formation of highly toxic and explosive hydrazoic acid).
    
  • Extract with ethyl acetate/water. Dry the organic layer over

    
     and concentrate.
    
  • Validation: Confirm quantitative conversion via FTIR. The C–Cl stretch at 730 cm

    
     must completely disappear, replaced by a strong azide anti-symmetric stretch at ~2100 cm
    
    
    
    .

Step 2: CuAAC Click Reaction

  • Combine the tri-azide core (1.0 eq), propargyl 2-bromoisobutyrate (3.3 eq), and PMDETA (0.3 eq) in THF.

  • Degas via three freeze-pump-thaw cycles. Add CuBr (0.3 eq) under a nitrogen atmosphere.

  • Stir at room temperature for 12 hours. Pass through a neutral alumina column to remove the copper catalyst.

  • Validation:

    
     NMR should reveal the appearance of the triazole proton at ~7.8 ppm, confirming the formation of the tri-functional ATRP macroinitiator[4].
    

Step 3: Core-First ATRP of MMA

  • Mix the macroinitiator, methyl methacrylate (MMA), CuBr, and PMDETA in anisole.

  • Degas and heat to 90 °C for 4 hours.

  • Terminate by exposing the mixture to air, dilute with THF, filter through alumina, and precipitate in methanol.

Quantitative Data Summary

The table below summarizes the critical impact of core activation on polymerization control. Direct use of TCMP leads to poor efficiency and broad dispersity, whereas AgOTf activation and CuAAC modification yield highly controlled architectures.

Core Activation StrategyPolymerization PathwayTarget MonomerInitiator Efficiency (

)
Dispersity (Ð)Reaction Time
None (Direct TCMP) CROP2-Ethyl-2-oxazoline< 40%> 1.6048 h (Thermal)
AgOTf (In situ Triflate) CROP2-Ethyl-2-oxazoline> 95%< 1.1515 min (Microwave)
CuAAC (Tri-Azide Core) ATRPMethyl Methacrylate> 98%< 1.104 h (Thermal)

References

  • Laetitia Plet, et al. "Controlled star poly(2-oxazoline)
  • Joon Hee Jo, et al. "Poly(2-oxazoline)-based core crosslinked star polymers via a combined cationic ring opening polymerization and click chemistry approach".
  • "Macromolecular architectures by living and controlled/living polymeriz
  • "Photoreaction of anthracenyl phosphine oxides: Usual reversible photo- and heat-induced emission switching, and unusual oxidative P C bond cleavage".

Sources

Dendrimer synthesis with 1,1,1-Tris(chloromethyl)propane as a branching unit

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Dendrimer Synthesis Using 1,1,1-Tris(chloromethyl)propane (TCMP) Cores

Part 1: Executive Summary & Strategic Rationale

Abstract This guide details the synthetic protocols for utilizing This compound (TCMP) as a robust, tri-functional (


) core for dendrimer construction.[1] Unlike ester-based cores (e.g., TMP-triacrylate) which are susceptible to hydrolytic degradation, TCMP enables the formation of ether-linked  dendritic architectures. These structures offer superior thermal and chemical stability, making them ideal candidates for harsh-environment lubricants, drug delivery vectors requiring lysosomal stability, and inert nanoscaffolds.[1]

The "Neopentyl Challenge" The primary technical barrier in using TCMP is the steric hindrance at the electrophilic centers. The chloromethyl groups are attached to a quaternary carbon (neopentyl position), rendering them exceptionally sluggish in standard


 reactions.
  • Standard Protocol Failure: Simple reflux with nucleophiles in acetone often results in incomplete substitution (e.g., mono- or di-substituted defects).[1]

  • The Solution: This guide employs Phase Transfer Catalysis (PTC) and Finkelstein Activation (in situ iodination) to overcome the neopentyl barrier, ensuring >98% core functionalization.

Part 2: Chemical Strategy & Mechanism

To successfully utilize TCMP, we must manipulate the transition state energy of the substitution reaction. We employ two dominant strategies:

  • Route A: The Robust Ether Scaffold (Williamson Ether Synthesis). Best for creating chemically inert polyether dendrimers (Fréchet-type).[1]

  • Route B: The "Click" Adaptor (Azidation). Converting TCMP to a tri-azide core for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). (Safety Warning: High-Energy Intermediate) .

Visualizing the Activation Pathway

TCMP_Activation TCMP TCMP Core (Neopentyl Chloride) Barrier Kinetic Barrier: Steric Hindrance TCMP->Barrier Standard SN2 Activation Activation Strategy: 1. Solvent: DMF/DMSO 2. Cat: NaI (Finkelstein) 3. Temp: >100°C TCMP->Activation Optimized Conditions Barrier->TCMP Rejection/Slow Rate RouteA Route A: Phenolic Etherification (Robust Scaffold) Activation->RouteA + Phenolic Dendrons + K2CO3 / 18-Crown-6 RouteB Route B: Azidation (Click) (Versatile but Hazardous) Activation->RouteB + NaN3 (In-situ Click Rec.)

Figure 1: Overcoming the neopentyl kinetic barrier.[1] Standard conditions lead to incomplete substitution; high-polarity solvents and iodide catalysis are required.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Polyether Dendrimer Core (G1)

Target: Reaction of TCMP with a phenolic building block (e.g., 3,5-dihydroxybenzyl alcohol derivative or simple phenol for model study).[1]

Reagents & Equipment:

  • Core: this compound (TCMP) [1 equiv].[1]

  • Nucleophile: Phenol derivative (e.g., 4-methoxyphenol for model) [3.5 equiv].[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous, micronized [5 equiv].[1]
    
  • Catalyst: 18-Crown-6 [0.1 equiv] OR Potassium Iodide (KI) [0.1 equiv].

  • Solvent: DMF (N,N-Dimethylformamide), anhydrous.[1][2]

  • Apparatus: Round-bottom flask, reflux condenser, nitrogen line, oil bath.[1]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Dry the

      
       in a vacuum oven at 110°C overnight. Water is the enemy of this reaction; it solvates the anion and reduces nucleophilicity.
      
    • Dissolve TCMP (1.0 mmol, ~203 mg) and the phenolic nucleophile (3.5 mmol) in anhydrous DMF (10 mL).

  • Activation:

    • Add the dried

      
       and the catalyst (KI or 18-Crown-6).
      
    • Note: KI acts via the Finkelstein mechanism, transiently converting the unreactive C-Cl bond to a more reactive C-I bond.

  • Reaction (The Critical Step):

    • Heat the mixture to 110°C under a nitrogen atmosphere.

    • Time: Stir vigorously for 24–48 hours .

    • Monitoring: Use TLC (Hexane/EtOAc).[1][3] The tri-substituted product is difficult to distinguish from di-substituted impurities by

      
       alone. MALDI-TOF MS is mandatory  for intermediate validation to ensure no 
      
      
      
      species remain.
  • Workup:

    • Cool to room temperature. Pour into ice-cold water (100 mL).

    • Extract with Ethyl Acetate (

      
       mL).[1]
      
    • Wash organics with 1M NaOH (to remove excess phenol), water, and brine.

    • Dry over

      
       and concentrate.
      
  • Purification:

    • Flash chromatography is usually required to remove traces of the "defect" dendrimers (di-substituted cores).

Protocol B: The "Click" Core (Azide Functionalization)

Target: 1,1,1-Tris(azidomethyl)propane.[1] SAFETY ALERT: Low molecular weight organic azides with a


 ratio 

are potentially explosive.[1] TCMP-Triazide (

) has a ratio of ~0.[1]66. DO NOT ISOLATE THIS COMPOUND IN SCALE. Perform this reaction in situ or on a milligram scale behind a blast shield.

Reagents:

  • TCMP [1 equiv].[1]

  • Sodium Azide (

    
    ) [4 equiv].[1]
    
  • Solvent: DMSO (Dimethyl sulfoxide).[1][3]

  • Temperature: 100°C.

Safe Execution Protocol:

  • Dissolve TCMP in DMSO. Add

    
    .
    
  • Heat to 100°C for 24 hours behind a safety shield.

  • Do not distill.

  • Direct Click: Cool the reaction mixture to room temperature. Dilute with t-Butanol/Water (1:1).[1] Add your alkyne-functionalized dendron, Copper(II) Sulfate, and Sodium Ascorbate directly to this crude mixture. This avoids the isolation of the hazardous tri-azide core.

Part 4: Quality Control & Characterization Data

To validate the core synthesis, compare your data against these expected parameters.

TechniqueParameterExpected Observation (Success)Common Defect (Failure)

NMR

3.5-4.0 ppm
Clean singlet (or AB quartet) for the

protons.[1]
Multiple sets of peaks in this region indicate a mix of Cl/O substitution.

NMR
Core Quaternary C Single peak at ~41-43 ppm.[1]Split peaks or multiple signals indicate symmetry breaking (incomplete substitution).
MALDI-TOF Mass Peak Single peak at

.[1]
Satellite peaks at

(indicating residual Chloride).
GPC PDI

(Monodisperse).[1]

suggests intramolecular cyclization or incomplete reaction.
Troubleshooting Guide (Self-Validating System)
  • Problem: NMR shows residual

    
     peaks (
    
    
    
    3.4 ppm) after 48 hours.
    • Root Cause:[1][4][5][6][7] The "Neopentyl Effect" is stalling the third substitution.

    • Fix: Add 0.5 equiv Tetrabutylammonium Iodide (TBAI) .[1] The bulky cation helps solubilize the nucleophile, and the iodide activates the core. Increase Temp to 120°C.

  • Problem: Product is colored (dark brown).

    • Root Cause:[1][4][5][6][7] Oxidation of the phenol or solvent decomposition at high T.

    • Fix: Ensure rigorous

      
       sparging before heating. Add a pinch of sodium metabisulfite during workup.
      

Part 5: Divergent Growth Workflow

The following diagram illustrates the iterative growth of the dendrimer using the TCMP core.

Dendrimer_Growth cluster_G1 Generation 1 Synthesis G0 G0: TCMP Core (3 Cl Groups) Step1 Nucleophilic Attack (Phenolic Dendron AB2) G0->Step1 + 3.5 eq Dendron K2CO3, 110°C G1_Protected G1: Protected Dendrimer (6 Surface Groups) Step1->G1_Protected Deprotection Activation/Deprotection (e.g., Acid Hydrolysis) G1_Protected->Deprotection G1_Active G1: Active Surface (6 OH Groups) Deprotection->G1_Active G1_Active->Step1 Repeat for G2 (Divergent Growth)

Figure 2: Divergent growth cycle from TCMP core (


) to Generation 1 (

). The cycle repeats for higher generations.

References

  • Tomalia, D. A., et al. (1985).[1] "A New Class of Polymers: Starburst-Dendritic Macromolecules."[1] Polymer Journal, 17, 117–132. Link

  • Hawker, C. J., & Fréchet, J. M. J. (1990).[1] "Preparation of polymers with controlled molecular architecture. A new convergent approach to dendritic macromolecules." Journal of the American Chemical Society, 112(21), 7638–7647. Link

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[1] "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 40(11), 2004–2021.[1] Link

  • Streitwieser, A. (1956).[1] "Solvolytic Displacement Reactions at the Neopentyl Center." Chemical Reviews, 56(4), 571–752.[1] (Foundational text on neopentyl sluggishness). Link

  • Grayson, S. M., & Fréchet, J. M. J. (2001).[1] "Convergent Dendrons and Dendrimers: from Synthesis to Applications." Chemical Reviews, 101(12), 3819–3868.[1] Link

Sources

Application Note & Protocols: Synthesis of Functional Networked Polymers Using 1,1,1-Tris(chloromethyl)propane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Architectural Advantage of a Trifunctional Hub

In the landscape of polymer chemistry, the design of three-dimensional networked structures is paramount for creating materials with advanced properties such as high thermal stability, permanent porosity, and tailored surface functionality. 1,1,1-Tris(chloromethyl)propane (TMPC) emerges as a highly valuable, yet simple, building block for this purpose. As a non-planar, trifunctional electrophile, TMPC acts as a rigid, trivalent crosslinking hub. Its three primary alkyl chloride groups are susceptible to a range of classic organic transformations, allowing for the construction of diverse and robust polymer networks under relatively straightforward conditions.

The significance of TMPC lies in its ability to enforce a three-dimensional growth of the polymer network, preventing the formation of linear or two-dimensional structures. This architectural control is the foundation for creating materials with significant internal free volume and high surface areas, properties that are critically sought after in applications ranging from gas separations and catalysis to advanced drug delivery systems.[1] This guide provides a detailed exploration of two primary synthetic routes for leveraging TMPC: Friedel-Crafts alkylation for robust, all-carbon networks and nucleophilic substitution for introducing heteroatoms and specific chemical functionalities.

Foundational Synthetic Strategies

The reactivity of the chloromethyl group (-CH₂Cl) is the cornerstone of TMPC's utility. Two principal reaction pathways can be exploited to build networks:

  • Electrophilic Aromatic Substitution (Friedel-Crafts Alkylation): In the presence of a Lewis acid catalyst, the C-Cl bond is polarized, generating an electrophilic carbocationic species. This species readily reacts with electron-rich aromatic compounds, forming stable carbon-carbon bonds and creating a highly crosslinked, aromatic polymer network (an arene-linked polymer). These materials are often characterized by exceptional thermal and chemical stability.[2]

  • Nucleophilic Substitution (Polycondensation): The carbon atom of the chloromethyl group is electrophilic and is readily attacked by a wide range of nucleophiles, such as amines, thiols, and alkoxides. By using di- or multifunctional nucleophiles as co-monomers, extensive crosslinking occurs, leading to the formation of networks with tailored functionalities (e.g., polyamine or polythioether networks). This pathway is particularly valuable for applications where specific chemical interactions or pH-responsiveness are desired.[3][4]

Protocol I: Synthesis of a Microporous Poly-Arene Network via Friedel-Crafts Alkylation

This protocol describes the synthesis of a rigid, porous network by the Lewis acid-catalyzed Friedel-Crafts reaction between this compound and a stable aromatic linker, biphenyl. The resulting polymer possesses a high surface area and thermal stability, making it a candidate for applications in sorption or as a stable scaffold for drug loading.

Causality and Experimental Rationale
  • Inert Atmosphere: Friedel-Crafts catalysts like anhydrous aluminum chloride (AlCl₃) are extremely hygroscopic. The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the catalyst from being quenched by moisture, which would halt the polymerization.[5]

  • Solvent Choice: Dichloromethane (DCM) is a common solvent for this reaction as it is relatively inert and effectively solvates the reactants and the growing polymer chains in the initial stages.[2] However, for creating porous materials, an excess of the aromatic substrate or a non-coordinating solvent can act as a porogen.

  • Catalyst: Anhydrous AlCl₃ is a powerful Lewis acid that effectively activates the alkyl chloride for electrophilic attack on the aromatic rings of biphenyl.[2]

  • Work-up Procedure: The reaction is quenched with methanol and then washed extensively with water and other solvents. This process serves two purposes: deactivating and removing the AlCl₃ catalyst and washing away unreacted monomers and low-molecular-weight oligomers to purify the final networked polymer.

Materials & Equipment
Reagent/EquipmentDetails
This compound (TMPC)CAS: 82925-88-0, MW: 189.51 g/mol []
BiphenylLinker molecule
Anhydrous Aluminum Chloride (AlCl₃)Lewis Acid Catalyst
Dichloromethane (DCM)Anhydrous, reaction solvent
MethanolQuenching and washing solvent
Schlenk Flask & ManifoldFor inert atmosphere conditions
Magnetic Stirrer & Heat PlateFor reaction control
Buchner Funnel & Filter PaperFor polymer isolation
Vacuum OvenFor drying the final product
Step-by-Step Protocol
  • Preparation: In a 250 mL Schlenk flask equipped with a magnetic stir bar, add biphenyl (e.g., 4.62 g, 30 mmol).

  • Dissolution: Add 100 mL of anhydrous dichloromethane to the flask. Stir until the biphenyl is fully dissolved.

  • Inerting: Connect the flask to a Schlenk line and subject it to three cycles of vacuum/backfill with dry nitrogen gas.

  • Catalyst Addition: Under a positive flow of nitrogen, carefully add anhydrous aluminum chloride (e.g., 7.99 g, 60 mmol) to the stirring solution. The mixture may change color.

  • Monomer Addition: Dissolve this compound (e.g., 1.89 g, 10 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes.

  • Reaction: Allow the reaction to stir at room temperature for 24 hours. A solid precipitate (the networked polymer) will form.

  • Quenching & Isolation: Slowly and carefully pour the reaction mixture into 200 mL of methanol to quench the reaction. A solid will precipitate out.

  • Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the polymer sequentially with 200 mL of water, 200 mL of methanol, and finally 100 mL of acetone to remove the catalyst and any unreacted starting materials.

  • Drying: Dry the resulting white or off-white solid in a vacuum oven at 80 °C overnight to yield the final porous polymer network.

Visualizing the Friedel-Crafts Crosslinking Mechanism

Friedel_Crafts_Mechanism cluster_activation Catalyst Activation cluster_alkylation Electrophilic Attack & Crosslinking TMPC R-CH₂-Cl (TMPC Arm) Activated R-CH₂⁺ [AlCl₄]⁻ (Active Electrophile) TMPC->Activated + AlCl₃ AlCl3 AlCl₃ Arene Arene (e.g., Biphenyl) Activated->Arene Electrophilic Attack Intermediate Wheland Intermediate Arene->Intermediate + R-CH₂⁺ Product Alkylated Arene Intermediate->Product - H⁺ Network Crosslinked Network Product->Network Repeat with other TMPC arms

Caption: Mechanism of TMPC-based network formation via Friedel-Crafts alkylation.

Protocol II: Synthesis of a Polyamine Network via Nucleophilic Substitution

This protocol details the synthesis of a functional polymer network by reacting TMPC with a diamine, ethylenediamine. The resulting polyamine network contains secondary and tertiary amine functionalities, which can impart pH-responsiveness and provide sites for further functionalization or metal coordination. Such materials are of interest for controlled release drug delivery systems or as scavenger resins.

Causality and Experimental Rationale
  • Solvent and Base: The reaction releases hydrochloric acid (HCl) as a byproduct. A polar aprotic solvent like Dimethylformamide (DMF) is used to dissolve the reactants. A non-nucleophilic base, such as triethylamine (TEA), is added in stoichiometric excess to act as an acid scavenger, neutralizing the HCl and driving the reaction to completion.[4]

  • Temperature: Moderate heating (e.g., 80 °C) is applied to increase the reaction rate of the Sₙ2 substitution without causing significant side reactions or solvent evaporation.

  • Stoichiometry: The molar ratio of chloromethyl groups to amine groups is critical. A ratio of 1:1 (i.e., 3 moles of diamine for every 2 moles of TMPC) is targeted to ensure complete reaction of the chloride groups and achieve a high degree of crosslinking.

  • Purification: Extensive washing is necessary to remove the triethylammonium chloride salt formed during the reaction, as well as any unreacted monomers.

Materials & Equipment
Reagent/EquipmentDetails
This compound (TMPC)CAS: 82925-88-0[]
EthylenediamineDifunctional nucleophile
Triethylamine (TEA)Acid scavenger
Dimethylformamide (DMF)Anhydrous, reaction solvent
Acetone, WaterWashing solvents
Round-Bottom Flask & CondenserFor reflux conditions
Magnetic Stirrer & Heating MantleFor reaction control
Centrifuge & TubesFor polymer isolation and washing
Vacuum Oven or LyophilizerFor drying the final product
Step-by-Step Protocol
  • Reactant Setup: In a 250 mL round-bottom flask equipped with a stir bar and reflux condenser, dissolve this compound (e.g., 1.89 g, 10 mmol) in 80 mL of anhydrous DMF.

  • Amine & Base Addition: To the stirring solution, add ethylenediamine (e.g., 0.90 g, 15 mmol) followed by triethylamine (e.g., 4.2 mL, 30 mmol).

  • Reaction: Heat the mixture to 80 °C and allow it to react for 48 hours under a nitrogen atmosphere. The formation of a gel or solid precipitate indicates network formation.

  • Isolation: Cool the reaction mixture to room temperature. Pour the mixture into 400 mL of acetone to precipitate the polymer.

  • Purification: Collect the solid by centrifugation or filtration. Re-disperse the solid in deionized water and centrifuge again. Repeat this water washing step three times to remove triethylammonium chloride salts.

  • Final Wash: Perform a final wash with acetone to aid in the removal of water.

  • Drying: Dry the polymer in a vacuum oven at 60 °C overnight or lyophilize from a water suspension to obtain a fine powder.

Visualizing the Nucleophilic Substitution Crosslinking

Nucleophilic_Substitution cluster_reaction Crosslinking Reaction TMPC TMPC Hub (3x -CH₂Cl) Reaction -CH₂-Cl + H₂N-R-  →  -CH₂-NH-R- + HCl Diamine H₂N-R-NH₂ (Diamine Linker) Base Base (e.g., TEA) (Acid Scavenger) Base->Reaction Neutralizes HCl Network Functional Polyamine Network (-CH₂-NH-R-NH-CH₂-) Reaction->Network Polycondensation

Caption: Network formation via polycondensation of TMPC with a diamine linker.

Self-Validation: Characterization of Networked Polymers

Confirming the successful synthesis and determining the properties of the TMPC-based networks are crucial. As these polymers are typically insoluble, solid-state characterization techniques are required.

TechniquePurpose & Expected Outcome
FTIR Spectroscopy Confirmation of Reaction: For the Friedel-Crafts product, look for the disappearance of the C-Cl stretch (~650-750 cm⁻¹) and the appearance of new peaks corresponding to aromatic C-H bending, indicating substitution patterns. For the polyamine network, observe the disappearance of the C-Cl stretch and the appearance of N-H bending (~1600 cm⁻¹) and C-N stretching (~1100-1200 cm⁻¹) peaks.[7]
Solid-State ¹³C NMR Structural Verification: Provides detailed information on the carbon environment in the solid state. Confirms the formation of new methylene bridges (e.g., Ar-CH₂-R for Friedel-Crafts or N-CH₂-R for polyamine).
Thermogravimetric Analysis (TGA) Thermal Stability: The polymer is heated at a constant rate in an inert atmosphere to determine its decomposition temperature. Arene-linked networks from Protocol I are expected to be stable to >400 °C, while polyamine networks from Protocol II will likely show decomposition at lower temperatures (250-350 °C).[8]
Scanning Electron Microscopy (SEM) Morphology: Visualizes the particle size, shape, and surface texture of the polymer. It can reveal if the polymer was formed as discrete microspheres, a monolithic solid, or an agglomerated powder.
Gas Sorption (BET Analysis) Porosity & Surface Area: For microporous materials (especially from Protocol I), nitrogen sorption analysis at 77 K is used to calculate the Brunauer-Emmett-Teller (BET) surface area and pore size distribution. High surface areas (>500 m²/g) are indicative of successful porous network formation, a key property for drug delivery and catalysis applications.[9]
General Experimental & Characterization Workflow

workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants 1. Reactant Setup (TMPC, Linker, Solvent) Reaction 2. Polymerization (Add Catalyst/Base, Heat) Reactants->Reaction Quench 3. Quenching & Isolation Reaction->Quench Washing 4. Solvent Washing (Remove Impurities) Quench->Washing Drying 5. Drying (Vacuum Oven) Washing->Drying FinalProduct Purified Network Polymer Drying->FinalProduct FTIR FTIR TGA TGA SEM SEM BET BET Analysis FinalProduct->FTIR Validate FinalProduct->TGA Analyze FinalProduct->SEM Visualize FinalProduct->BET Measure

Caption: A generalized workflow for the synthesis and characterization of TMPC-based networked polymers.

Safety & Handling

This compound and its related reagents require careful handling.

  • This compound (TMPC): May cause skin and eye irritation. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[10]

  • Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and water-reactive. Handle exclusively in a glovebox or under a strong flow of inert gas. Reacts violently with water, releasing HCl gas.[5]

  • Solvents (DCM, DMF): Dichloromethane is a suspected carcinogen. Dimethylformamide is a reproductive toxin. Both should be handled in a fume hood with appropriate PPE.

  • Amines (Ethylenediamine, TEA): Corrosive and have strong odors. Handle with care in a fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[10][11] Dispose of all chemical waste according to institutional guidelines.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, B., & Zhang, Y. (2022). Porous organic polymers for drug delivery: hierarchical pore structures, variable morphologies, and biological properties. Biomaterials Science. Royal Society of Chemistry. Retrieved from [Link]

  • Inagi, S., et al. (2019). Synthesis of Network Polymers from Multifunctional Aromatic Thiol Compounds. Journal of The Electrochemical Society. Retrieved from [Link]

  • Winter, A., et al. (2022). Synthesis and Characterization of Metallopolymer Networks Featuring Triple Shape-Memory Ability Based on Different Reversible Metal Complexes. MDPI. Retrieved from [Link]

  • Xia, J., & Matyjaszewski, K. (1999). Optimization of Atom Transfer Radical Polymerization Using Cu(I)/ Tris(2-(dimethylamino)ethyl)amine as a Catalyst. Macromolecules. Retrieved from [Link]

  • Gvosdev, I., et al. (2025, May 6). The combination of hydrodechlorination and Friedel–Crafts alkylation using silylium ions is a rapid route to fully dechlorinate poly(vinyl chloride) (PVC). Polymer Chemistry. Retrieved from [Link]

  • Nasirtabrizi, M.H., et al. (2012). Synthesis, Characterization and Thermal Behaviour of Amino Functional Polymers from 4-Chloromethyl Styrene Polymers. Asian Journal of Chemistry. Retrieved from [Link]

  • Reddy, D., et al. (2021). (E)-Selective Friedel–Crafts acylation of alkynes to β-chlorovinyl ketones: defying isomerizations in batch reactions by flow chemistry approaches. Organic Chemistry Frontiers. RSC Publishing. Retrieved from [Link]

  • Dragan, S., et al. (n.d.). Polymers with Tertiary Amine Groups Obtained by the Reaction between Chloromethylated Polystyrene and 3- Alkylaminopropionitrile. ResearchGate. Retrieved from [Link]

  • Podkościelna, B., & Goliszek, M. (2021). Porous Copolymers of 3-(Trimethoxysilyl)propyl Methacrylate with Trimethylpropane Trimethacrylate Preparation: Structural Characterization and Thermal Degradation. MDPI. Retrieved from [Link]

  • Organic Chemistry Lessons. (2021, March 29). Friedel-Crafts Alkylation and Acylation. YouTube. Retrieved from [Link]

  • UC Berkeley. (2014, February 27). The Friedel-Crafts Reaction. Retrieved from [Link]

  • PFA-Koranteng, C., et al. (2024). Characterization of Polymer Properties and Identification of Additives in Commercially Available Research Plastics. ACS Omega. Retrieved from [Link]

  • Raoofi, M.S., et al. (2024). Examining the Properties of (Co)Polymer Networks Prepared by the Phosphane-Ene Reaction. Macromolecular Chemistry and Physics. Retrieved from [Link]

  • Laskar, M.C., et al. (2021). Thermo- and pH-responsive amphiphilic triblock terpolymers based on poly(di(ethylene glycol) methyl ether methacrylate), poly(2-(dimethylamino)ethyl methacrylate), and poly(lauryl methacrylate). Polymer Chemistry. Retrieved from [Link]

  • Gangarapu, S., et al. (2021). Crosslinker selection controls glass transition elevation or reduction in dynamic covalently bonded polymer networks. OSTI.GOV. Retrieved from [Link]

  • Yingkou Tanyun Chemicals Research Institute Co., Ltd. (n.d.). 1i 1i 1a Tris(hydroxymethyl) Propane/trimethyloy Propane at Best Price in Yingkou. Tradeindia. Retrieved from [Link]

  • Dragan, E.S., et al. (2007). Polymers with pendent functional groups. VI. A comparative study on the chloromethylation of linear polystyrene and polysulfone with paraformaldehyde/Me3SiCl. ResearchGate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Propane, 1,2,3-trichloro-, polymer with 1,1'-[methylenebis(oxy)]bis[2-chloroethane] and sodium sulfide (Na2(Sx)). Retrieved from [Link]

  • Wang, H., et al. (2024). Friedel-Crafts reaction with polyolefins as alkylation reagents and poly(vinyl chloride) as initiator. ChemRxiv. Retrieved from [Link]

  • Yan, T. (2021). Development of synthetic methodologies for polyolefin containing block copolymers. University of Illinois at Urbana-Champaign. Retrieved from [Link]

  • Billiet, S., et al. (2025, February 25). Synthesis of triamine-functionalized rigid crosslinkers for materials science. RSC Publishing. Retrieved from [Link]

  • Google Patents. (n.d.). EP0133912A2 - Process for the preparation of 1,1,2-trichloro-2-methyl propane.
  • Zhang, H., et al. (2018). Polymerization of 1-chloro-2-phenylacetylene derivatives by using a Brookhart-type catalyst. Polymer Chemistry. RSC Publishing. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 1,1,1-Tris(hydroxymethyl)propane (≥98.0% (GC)). Retrieved from [Link]

Sources

Strategic Utilization of 1,1,1-Tris(chloromethyl)propane (TCMP) in Advanced Material Architectures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Application of 1,1,1-Tris(chloromethyl)propane in Materials Science Content Type: Application Note & Protocol Guide Audience: Researchers, Polymer Scientists, and Material Engineers

Executive Summary & Chemical Profile

This compound (TCMP) (CAS: 1067-09-0) is a pivotal


-symmetric building block in materials science.[1][][] Structurally derived from trimethylolpropane (TMP), it features a neopentyl core substituted with three chloromethyl arms.[1]

Its utility is defined by a unique chemical paradox: the neopentyl effect .[][] The steric bulk of the central quaternary carbon renders the primary chlorides resistant to accidental hydrolysis or premature reaction, yet they remain displaceable by strong nucleophiles (thiolates, azides) under controlled conditions. This makes TCMP an ideal "latent" crosslinker and a robust core for dendritic architectures.[][]

Key Physicochemical Properties
PropertyValueRelevance
Molecular Formula

High chlorine content (halogenation source)
Molecular Weight 189.51 g/mol Low equivalent weight for crosslinking
Boiling Point ~215°C (extrapolated)Low volatility, suitable for high-temp curing
Symmetry

(approx)
Isotactic branching for star polymers
Reactivity Neopentyl ChlorideKinetic stability; requires activated nucleophiles

Application I: Crosslinking Agent for Aerospace Sealants

Context

TCMP is the industry-standard polyfunctionalizing agent for liquid polysulfide and polythioether sealants used in aerospace fuel tanks.[1][][] Linear thiol-terminated prepolymers require a trifunctional node to transition from a viscous liquid to a chemically resistant elastomeric solid.[1][][] TCMP provides this branching point without introducing hydrolytically unstable ester linkages (unlike TMP-trimethacrylate).[1][][]

Mechanism: Thiolate Displacement

The curing process involves the nucleophilic attack of a thiolate anion (generated from the prepolymer by a base catalyst) onto the chloromethyl groups of TCMP.[1]



Experimental Protocol: Sealant Formulation & Cure

Materials:

  • Prepolymer: Thiol-terminated polythioether (e.g., Permapol® P3.1E equivalent).[1][][]

  • Crosslinker: TCMP (0.5 – 3.0 wt% depending on desired modulus).[1][][]

  • Catalyst: DABCO (1,4-Diazabicyclo[2.2.2]octane) or DBU.[1][][]

  • Solvent: None (solvent-free system).[1][][]

Workflow:

  • Stoichiometric Calculation: Calculate the molar equivalents of chloride groups in TCMP relative to the thiol groups in the prepolymer. A typical target is a crosslink density that balances elongation with tensile strength.[][]

  • Dispersion: Add TCMP directly to the liquid prepolymer.[][] Due to the neopentyl stability, no reaction occurs at room temperature without catalyst, allowing for long "pot life."

  • Activation: Introduce the amine catalyst (0.1 wt%).

  • Cure Cycle:

    • Standard: 24 hours @ 25°C (Tack-free).[1][]

    • Accelerated: 4 hours @ 60°C.

  • Validation: Measure Shore A Hardness. A fully cured network typically yields Shore A 45–55.[1][][]

Application II: Synthesis of High Refractive Index Optical Monomers

Context

High-end optical lenses require materials with high refractive indices (RI > 1.[1][][]6) to reduce thickness.[1][] Sulfur-rich polymers (polythiourethanes) are the standard.[1][][] TCMP is converted into 1,1,1-tris(mercaptomethyl)propane , a trifunctional thiol monomer that, when reacted with isocyanates, yields ultra-high RI networks.

Protocol: Thiourea Functionalization

Reaction Pathway:


[1][][]

Step-by-Step Methodology:

  • Isothiuronium Salt Formation:

    • Charge a reactor with TCMP (1.0 eq) and Thiourea (3.3 eq).[1]

    • Solvent: Ethanol/Water (1:1 v/v).[1]

    • Reflux at 80–90°C for 12–18 hours.[1][] The neopentyl chloride requires prolonged heating for complete substitution.[][]

    • Checkpoint: Monitor consumption of TCMP via GC-MS.[1][][]

  • Hydrolysis:

    • Cool the mixture to 40°C.

    • Slowly add aqueous NaOH (3.5 eq) or aqueous Ammonia.[1]

    • Reflux for 2 hours to cleave the isothiuronium salt.

  • Workup:

    • Acidify mixture to pH 5–6.[1][][]

    • Extract the oily product with Dichloromethane (DCM).[1]

    • Distill under reduced pressure to isolate 1,1,1-tris(mercaptomethyl)propane .[1]

  • Polymerization (Optical Resin):

    • Mix the purified trithiol with a diisocyanate (e.g., XDI or IPDI).[1]

    • Cast into glass molds and cure to form high-RI lenses.[1][][]

Application III: "Click" Chemistry Core for Star Polymers

Context

TCMP serves as a robust core for Star Polymers .[1][][] By converting the chlorides to azides, the molecule becomes a trifunctional "Click" hub capable of coupling with alkyne-terminated polymer arms (e.g., PEG, Polystyrene, PLA).

Protocol: Synthesis of the Triazide Core

Target Molecule: 1,1,1-Tris(azidomethyl)propane.[1]

Safety Warning: Organic azides with low C/N ratios are potentially explosive.[1][][] Perform on small scales (<5g) behind a blast shield. Avoid using dichloromethane with azides (formation of diazidomethane).[1]

  • Substitution:

    • Dissolve TCMP (10 mmol) in dry DMF or DMSO (20 mL).

    • Add Sodium Azide (

      
      ) (40 mmol, 1.33 excess per arm).
      
    • Critical Step: Heat to 100–110°C for 24–48 hours.[1][][] Note: Lower temperatures will fail due to the steric hindrance of the neopentyl position.

  • Extraction:

    • Dilute with water and extract with Ethyl Acetate (EtOAc).[1]

    • Wash organic layer extensively with water to remove DMF and excess azide.[][]

    • Dry over

      
       and concentrate carefully (do not distill to dryness if heating).[1]
      
  • CuAAC Coupling (The "Arm-First" Approach):

    • Dissolve Triazide Core (1 eq) and Alkyne-terminated Polymer Arm (3.3 eq) in THF.

    • Add catalyst:

      
       / Sodium Ascorbate.[1][][]
      
    • Stir at RT for 12 hours.

    • Purify via precipitation to isolate the 3-Arm Star Polymer.[1][][]

Visualizing the Workflows

The following diagram illustrates the divergent synthetic pathways starting from TCMP, highlighting the critical reagents and resulting architectures.

TCMP_Applications cluster_legend Legend TCMP This compound (TCMP Core) CrosslinkedNet Elastomeric Sealant Network TCMP->CrosslinkedNet + Thiol Prepolymer (Base Cat., 25-60°C) Isothiuronium Isothiuronium Intermediate TCMP->Isothiuronium + Thiourea (Reflux) TriAzide 1,1,1-Tris(azidomethyl) propane TCMP->TriAzide + NaN3 (DMSO, 110°C) ThiolPrepolymer Thiol-Terminated Prepolymer TriThiol 1,1,1-Tris(mercaptomethyl) propane Isothiuronium->TriThiol Hydrolysis (NaOH) OpticalResin High RI Polythiourethane TriThiol->OpticalResin + Diisocyanate StarPolymer 3-Arm Star Polymer TriAzide->StarPolymer + Alkyne-Polymer (CuAAC Click) key Blue: Crosslinking | Red: Optical Synthesis | Black: Click Chemistry

Figure 1: Divergent synthetic utility of TCMP in materials science, ranging from direct crosslinking to multi-step monomer synthesis.[1][4]

References

  • Polythioether Sealant Compositions

    • Title: Low density fuel resistant sulfur-containing polymer compositions and uses thereof.[1][][]

    • Source: U.S. Patent 9,777,139 (2017).[1]

    • URL
  • High Refractive Index Optical Materials

    • Title: Process for producing (poly)thiol compound for use as optical material.[1][5]

    • Source: U.S. Patent Application 2009/0264613 A1.[1][][]

    • URL
  • Thioether Synthesis & Functionalization

    • Title: Thioethers, methods for their preparation, and compositions including such thioethers.[6]

    • Source: U.S. Patent 8,466,220 (2013).[1]

    • URL
  • General Reactivity of Neopentyl Chlorides

    • Title: Nucleophilic Substitution (SN2) Reactions.[1][7][8]

    • Source: Wolfram Demonstrations Project (Mechanistic Insight).[1]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Incomplete reaction of 1,1,1-Tris(chloromethyl)propane: causes and solutions

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Ticket ID: TCMP-RXN-FAIL-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Incomplete Nucleophilic Substitution of TCMP

Executive Summary: The "Neopentyl Wall"

If you are experiencing incomplete conversion (e.g., stopping at mono- or di-substitution) with 1,1,1-Tris(chloromethyl)propane, you are likely fighting the Neopentyl Effect .

Although TCMP contains primary alkyl chlorides, the quaternary carbon at the


-position creates significant steric hindrance. The "back-side" trajectory required for the 

mechanism is obstructed by the adjacent chloromethyl arms. Standard protocols for primary alkyl halides (e.g., refluxing in acetone) will fail or proceed at glacial rates.

The Core Directive: You must increase the energy of the system (thermodynamics) or lower the activation barrier (kinetics) using high-boiling dipolar aprotic solvents, catalytic activation (Finkelstein), or Phase Transfer Catalysis (PTC).

Diagnostic & Decision Tree

Before altering your protocol, identify the failure mode using this logic flow.

TCMP_Troubleshooting Start Start: Incomplete Reaction Check_Solvent 1. Check Solvent System Start->Check_Solvent Solvent_Q Is solvent Polar Aprotic? (DMF, DMSO, NMP) Check_Solvent->Solvent_Q Check_Temp 2. Check Temperature Temp_Q Is Temp > 100°C? Check_Temp->Temp_Q Check_LeavingGroup 3. Activation Strategy Iodide_Q Did you add NaI? Check_LeavingGroup->Iodide_Q Solvent_Q->Check_Temp Yes Action_SwitchSolvent Action: Switch to DMF/DMSO Solvent_Q->Action_SwitchSolvent No Temp_Q->Check_LeavingGroup Yes Action_IncreaseTemp Action: Increase Temp (Reflux in high-bp solvent) Temp_Q->Action_IncreaseTemp No Action_Finkelstein Action: Add 10-20 mol% NaI (In-situ Finkelstein) Iodide_Q->Action_Finkelstein No Action_PTC Action: Add PTC (TBAB or 18-Crown-6) Iodide_Q->Action_PTC Yes (Still failing)

Caption: Figure 1. Troubleshooting logic flow for optimizing TCMP substitution reactions.

Technical Solutions & Protocols
Protocol A: The "Solvent-Force" Method (High Temperature

)

Use Case: Synthesis of tripodal ligands (e.g., azides, amines, ethers) where the nucleophile is stable at high temperatures.

The Science: Polar aprotic solvents solvate cations (Na+, K+) well but leave the anion (nucleophile) "naked" and highly reactive. Combined with high temperature (>100°C), this overcomes the steric barrier.

Recommended Solvents: | Solvent | Boiling Point | Dielectric Constant (


) | Suitability |
| :--- | :--- | :--- | :--- |
| Acetone  | 56°C | 21 | Poor.  Too volatile; insufficient energy. |
| Acetonitrile  | 82°C | 37 | Moderate.  Good for mild activations, often too slow. |
| DMF  | 153°C | 38 | Excellent.  Standard choice for azidation/cyanation. |
| DMSO  | 189°C | 47 | Superior.  Highest reactivity, but harder to remove. |
| NMP  | 202°C | 32 | Excellent.  High thermal stability, good solubility. |

Step-by-Step:

  • Dissolution: Dissolve TCMP (1 equiv) in anhydrous DMF (0.5 M concentration).

  • Nucleophile: Add excess nucleophile (3.5 - 4.0 equiv). Note: You need a slight excess over the stoichiometric 3.0 to drive the third substitution.

  • Thermal Drive: Heat to 110°C - 120°C under inert atmosphere (

    
    ).
    
  • Monitoring: Monitor via GC-MS. TLC is often insufficient to distinguish di- from tri-substituted products.

  • Workup: Dilute with water (5x volume) and extract with EtOAc. DMF will stay in the aqueous phase.

Protocol B: In-Situ Finkelstein Activation (The "Catalytic Kick")

Use Case: When the nucleophile is weak or the reaction stalls at the di-substituted stage.

The Science: Alkyl iodides are significantly more reactive than chlorides (approx.


 to 

times faster in

). By adding catalytic Sodium Iodide (NaI), you convert the unreactive C-Cl bond to a reactive C-I bond in situ, which is then immediately displaced by your nucleophile.

Mechanism:




Step-by-Step:

  • Setup: Prepare reaction in DMF or DMSO (as per Protocol A).

  • Catalyst: Add Sodium Iodide (NaI) (10–20 mol% relative to TCMP).

  • Reaction: Heat to 100°C.

  • Observation: The reaction mixture may darken (iodine liberation) or precipitate NaCl (if solubility limit is reached). This is normal.

Protocol C: Phase Transfer Catalysis (PTC)

Use Case: When using aqueous nucleophiles (e.g., NaN3 in water) or solid salts that are insoluble in organic solvents.

The Science: A quaternary ammonium salt (Quat) acts as a shuttle, transporting the anionic nucleophile from the solid/aqueous phase into the organic phase where the TCMP resides.

Recommended Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336.

Step-by-Step:

  • Biphasic Mix: Dissolve TCMP in Toluene or Chlorobenzene.

  • Aqueous Phase: Dissolve Nucleophile (4.0 equiv) in minimal water (or use solid powder).

  • Catalyst: Add TBAB (5-10 mol%).

  • Agitation: Vigorously stir (>1000 RPM). Crucial: The reaction rate is often limited by surface area.

  • Heat: Reflux the organic solvent (e.g., Toluene @ 110°C).

FAQ: Troubleshooting Specific Failures

Q: I see a new spot on TLC, but NMR shows a mixture. What is it? A: It is likely the di-substituted intermediate. Because TCMP has three identical arms, the polarity difference between the di-substituted and tri-substituted product is often small.

  • Fix: Do not rely on TLC. Use GC-MS or 1H NMR integration of the

    
     peaks. The chloromethyl 
    
    
    
    usually appears around
    
    
    3.5-3.6 ppm, while the substituted
    
    
    will shift.

Q: Can I use the alcohol (1,1,1-Tris(hydroxymethyl)propane) instead? A: Yes, and often you should. Converting the alcohol to a Tosylate (OTs) or Mesylate (OMs) creates a much better leaving group than the chloride.

  • Tip: If the chloride reaction fails repeatedly, synthesize the tritosylate from the triol and react that with your nucleophile. The steric hindrance remains, but the leaving group ability is vastly superior (

    
     faster).
    

Q: My product is decomposing. Why? A: If you are using strong bases (alkoxides) at high temperatures to force the reaction, you might trigger fragmentation or polymerization.

  • Fix: Switch to the Finkelstein Protocol (Protocol B) which allows for slightly milder temperatures, or use a weaker base if possible.

References
  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. New York: Wiley, 1992. (Chapter 10: Aliphatic Nucleophilic Substitution - The Neopentyl Effect).
  • Newkome, G. R., et al. "Synthesis of simple tripodal ligands." Journal of Organic Chemistry, 2002. (Demonstrates high-temp conditions for hindered cores).

  • Starks, C. M. "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 1971.

  • Finkelstein, H. "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Berichte der deutschen chemischen Gesellschaft, 1910.

For further assistance, please contact the Application Science Division with your specific reaction conditions and NMR spectra.

Gelation issues in polymerization with 1,1,1-Tris(chloromethyl)propane

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for researchers utilizing 1,1,1-Tris(chloromethyl)propane (TCMP) as a trifunctional core initiator or crosslinking agent. It addresses the critical issue of uncontrolled gelation , distinguishing between intended network formation and catastrophic, premature crosslinking in star polymer synthesis.

Core Diagnostic: Why is my reaction gelling?

In the synthesis of star polymers or hyperbranched architectures, TCMP (


) serves as a trifunctional core . Theoretically, this should yield soluble, discrete macromolecules (3-arm stars). However, researchers frequently encounter macroscopic gelation (insoluble networks).

Use the following decision matrix to diagnose your specific failure mode before proceeding to the protocols.

GelationDiagnosis Start START: Characterize the Gel Solubility Is the gel soluble in good solvents (e.g., THF, Toluene)? Start->Solubility Insoluble Insoluble (Swells only) Solubility->Insoluble No Soluble Soluble (High Viscosity) Solubility->Soluble Yes Mechanism Identify Polymerization Type Insoluble->Mechanism Cationic Cationic (e.g., PIB, Vinyl Ethers) Mechanism->Cationic StepGrowth Step-Growth / Substitution Mechanism->StepGrowth CatCause CAUSE: Intermolecular Alkylation (Friedel-Crafts attack on polymer chain) Cationic->CatCause StepCause CAUSE: Stoichiometric Imbalance (Exceeded Critical Conversion pc) StepGrowth->StepCause Aggregates CAUSE: Physical Aggregation or Ultra-High MW Linear Chains Soluble->Aggregates

Figure 1: Diagnostic workflow for isolating the chemical cause of gelation in TCMP-mediated reactions.

Scenario A: Living Cationic Polymerization (e.g., Polyisobutylene)[2]

Context: You are using TCMP with a Lewis Acid (e.g.,


, 

) to synthesize 3-arm star Polyisobutylene (PIB). The Issue: The reaction solidifies or the product has a bimodal GPC trace (Star + Gel).
Q1: Why did my "living" star synthesis turn into a gel?

Answer: You likely triggered Intermolecular Friedel-Crafts Alkylation .[1] In cationic polymerization, the growing carbocation at the arm end is highly electrophilic. Ideally, it reacts only with the monomer (Isobutylene). However, if the reaction temperature is too high or the carbocation is too "naked" (unnucleated), it can attack the electron-rich double bonds or aromatic rings (if present) of other polymer chains.

  • Mechanism: Two 3-arm stars couple to form a 6-arm species. This continues exponentially until an infinite network (gel) is formed.

  • Evidence: Check the GPC.[2][3] Before gelation, you will see a "double MW" shoulder corresponding to Star-Star coupling.

Q2: How do I prevent this coupling?

Protocol Adjustment:

  • Temperature Control: Ensure

    
    . At higher temperatures (e.g., -40°C), transfer reactions dominate over propagation.
    
  • Electron Pair Donors (EDs): You must use a nucleophilic additive (e.g., DMA, DtBP, or Ethyl Acetate). These stabilize the propagating cation, suppressing the highly energetic side reactions that lead to coupling.

  • Proton Trap: Add 2,6-Di-tert-butylpyridine (DtBP) . This scavenges protic impurities that can initiate linear chains (which then crosslink), ensuring initiation only happens from your TCMP core.

Recommended Stoichiometry Table (Star-PIB Synthesis)

Component Function Molar Ratio (Relative to TCMP) Critical Note
TCMP Initiator Core 1.0 Purify by vacuum distillation.[1]
TiCl4 Co-initiator 10 - 20 Excess required for ionization.
DtBP Proton Trap 0.5 - 1.0 Prevents protic initiation.
DMA/EtOAc Electron Donor 1.0 - 2.0 CRITICAL: Stabilizes cation.

| Monomer | Arm Builder | Target DP x 3 | Keep conversion <95% to avoid coupling. |

Scenario B: Nucleophilic Substitution (Core Functionalization)

Context: You are reacting TCMP with a nucleophile (e.g., an amine or azide) to create a functional core for "Click" chemistry or ATRP initiation. The Issue: The solution becomes cloudy and precipitates a solid during the substitution reaction.

Q3: I’m just substituting the Chlorines. Why is it crosslinking?

Answer: You are using a difunctional nucleophile without sufficient dilution. If you react TCMP with a diamine (e.g., ethylenediamine) to create an amine-terminated core, the diamine can bridge two TCMP molecules.

  • The Trap:

    
    
    
  • The Result: A crosslinked network instead of a functionalized core.

Q4: What is the "High Dilution" protocol?

To ensure the nucleophile reacts with only one TCMP molecule, you must simulate infinite dilution.

Step-by-Step Protocol:

  • Solvent Volume: Use a solvent volume that maintains TCMP concentration

    
    .
    
  • Inverse Addition: Do not add the nucleophile to the TCMP. Add the TCMP solution dropwise into a large excess of the nucleophile.

    • Why? This ensures that every TCMP molecule entering the flask is surrounded by a swarm of nucleophiles, statistically favoring substitution over bridging.

  • Molar Excess: Use at least a 10-fold molar excess of the nucleophile relative to the chlorine equivalents (i.e., 30 equivalents of nucleophile per 1 mole TCMP).

Scenario C: Step-Growth Polymerization (Hyperbranched Synthesis)[5]

Context: You are reacting TCMP (


 monomer) with a difunctional linker (

monomer) to make hyperbranched polymers. The Issue: The reaction gels before reaching high molecular weight.
Q5: How do I predict the Gel Point?

Answer: Use the Carothers Equation or Flory-Stockmayer Theory for


 systems.
Gelation occurs when the conversion (

) exceeds the critical extent of reaction (

).

For an


 system (where 

is the stoichiometric ratio of groups A to B):

Given TCMP has functionality


 and Linker has 

:

Troubleshooting Guide:

  • If

    
     (Stoichiometric balance): 
    
    
    
    . Gelation occurs at ~70% conversion.
  • To Avoid Gelation: You must stop the reaction before 70% conversion or work off-stoichiometry (e.g., excess

    
     to cap the chains).
    
  • Slow Monomer Addition: To force branching over crosslinking, add the

    
     monomer (TCMP) slowly to the 
    
    
    
    phase. This promotes the formation of soluble hyperbranched structures rather than infinite networks.

Visualizing the Failure Mode

The diagram below illustrates the microscopic difference between a successful Star Polymer synthesis and a Gelation failure in Cationic Polymerization.

Mechanism TCMP TCMP Core (3 Cl groups) Initiation Initiation (+ TiCl4) TCMP->Initiation Growth Propagation (Growth of 3 Arms) Initiation->Growth + Monomer Termination Termination (Soluble Star Polymer) Growth->Termination Low Temp / EDs present SideRxn Intermolecular Alkylation Growth->SideRxn High Temp / No EDs Gel GELATION (Insoluble Network) SideRxn->Gel Chain Coupling

Figure 2: Mechanistic pathway showing how lack of stabilization leads to gelation in cationic systems.

References

  • Kennedy, J. P., & Ivan, B. (1992). Designed Polymers by Carbocationic Macromolecular Engineering: Theory and Practice. Hanser Publishers.
  • Storey, R. F., & Shoemake, K. A. (1994). "Kinetic study of the living cationic polymerization of isobutylene using a this compound/TiCl4 initiating system." Journal of Polymer Science Part A: Polymer Chemistry.

  • Matyjaszewski, K. (1999). "Synthesis of Hyperbranched Polyacrylates by Atom Transfer Radical Polymerization." Macromolecules. (Context for using alkyl halides in branched architectures).

  • Flory, P. J. (1941). "Molecular Size Distribution in Three Dimensional Polymers. I. Gelation."[4][5] Journal of the American Chemical Society. (Theoretical basis for A3+B2 gelation).

Sources

Validation & Comparative

The Tale of Two Tripods: 1,1,1-Tris(chloromethyl)propane vs. 1,3,5-Tris(bromomethyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Topology vs. Reactivity

In the design of complex molecular architectures—whether for bicyclic peptide therapeutics or star-shaped polymers—the choice of the branching core (the "hub") is critical. Both 1,1,1-Tris(chloromethyl)propane (TCMP) and 1,3,5-Tris(bromomethyl)benzene (TBMB) offer a


-symmetrical "tripod" topology. However, they are chemically distinct tools serving divergent worlds.
  • TBMB is an activated electrophile , designed for rapid, aqueous-compatible conjugation with nucleophiles (specifically thiols) in drug discovery.

  • TCMP is a latent scaffold , a sterically hindered aliphatic core used primarily as a robust building block in materials science, often requiring activation or harsh conditions to react.

This guide dissects the mechanistic differences that dictate their applications, ensuring you select the correct core for your experimental goals.

Chemical Properties & Mechanistic Divergence[1][2][3][4]

The defining difference between these two molecules lies in the kinetics of Nucleophilic Substitution (


).
1,3,5-Tris(bromomethyl)benzene (TBMB)[5][6]
  • Class: Benzylic Bromide.[]

  • Reactivity: High. The transition state of the

    
     reaction is stabilized by the adjacent aromatic ring (resonance stabilization). Bromide is a superior leaving group to chloride.[]
    
  • Implication: TBMB reacts rapidly with soft nucleophiles (like Cysteine thiols) at physiological pH and room temperature. This makes it the "Gold Standard" for peptide stapling (CLIPS technology).

This compound (TCMP)
  • Class: Neopentyl Chloride.[]

  • Reactivity: Extremely Low. The carbon bearing the chlorine is primary, but it is adjacent to a quaternary carbon. This "neopentyl" structure creates massive steric hindrance, effectively blocking the backside attack required for

    
     mechanisms.
    
  • Implication: TCMP is kinetically inert under mild conditions.[] It does not react with peptides in water.[] It is used in polymer chemistry where high temperatures, radical mechanisms, or strong forcing conditions are acceptable.

Reactivity Comparison Diagram

The following decision tree illustrates the selection logic based on chemical reactivity.

CrosslinkerSelection Start Select Crosslinker Core Goal Experimental Goal? Start->Goal Bio Bioconjugation / Peptide Stapling Goal->Bio Pharma Mat Polymer Synthesis / Materials Goal->Mat Materials Cond Reaction Conditions? Bio->Cond Mat->Cond Mild Aqueous / Mild pH / < 40°C Cond->Mild Sensitive Biologics Harsh Organic Solv / High Temp / Radical Cond->Harsh Robust Polymers TBMB TBMB (Activated Benzylic Bromide) Mild->TBMB Fast Kinetics TCMP TCMP (Inert Neopentyl Chloride) Harsh->TCMP High Stability

Figure 1: Decision tree for selecting between TBMB and TCMP based on application and required reaction conditions.[]

Application Focus: Peptide Stapling (TBMB)

TBMB is the cornerstone of Bicyclic Peptide Phage Display (pioneered by the Heinis Lab and Bicycle Therapeutics). It reacts with three Cysteine residues in a linear peptide to form a rigid, two-loop structure.[] This constrains the peptide, increasing its affinity for protein targets and proteolytic stability.[2]

Key Advantages:
  • Water Solubility: While TBMB is hydrophobic, it is soluble in Acetonitrile (ACN) and compatible with aqueous buffers (up to 20-30% ACN).

  • Selectivity: At pH 8.0, it reacts almost exclusively with Thiols (-SH) over Amines (-NH2) due to the higher nucleophilicity of the thiolate anion.

  • Speed: Complete reaction typically occurs in < 30 minutes.[]

Application Focus: Star Polymers (TCMP)

TCMP serves as a trifunctional core (initiator) for star polymers.[] Because the neopentyl chloride is difficult to displace, TCMP is rarely used as a direct crosslinker. Instead, it is often:

  • Converted: The chlorides are substituted (under forcing conditions) to Azides (

    
    ) for "Click Chemistry" or to Bromides/Iodides for Atom Transfer Radical Polymerization (ATRP).
    
  • Cationic Polymerization: Used as a core for cationic ring-opening polymerization of oxetanes, where the steric hindrance contributes to the stability of the core against degradation.

Key Advantages:
  • Chemical Stability: The neopentyl core is resistant to acid, base, and oxidative degradation.

  • Compactness: The short ethyl arms provide a tight, hydrophobic core for dendrimers.

Experimental Protocols

Protocol A: Bicyclic Peptide Formation with TBMB

Target Audience: Medicinal Chemists / Chemical Biologists[]

Reagents:

  • Linear Peptide (containing 3 Cysteines, e.g.,

    
    ).[]
    
  • TBMB (dissolved in Acetonitrile).

  • Buffer: 50 mM

    
     (pH 8.0).
    
  • TCEP (Tris(2-carboxyethyl)phosphine).[][3]

Workflow:

  • Reduction: Dissolve peptide to 1 mM in Buffer/ACN (3:1 ratio). Add 1.5 eq. TCEP to ensure cysteines are reduced (free -SH).[] Incubate 20 min at RT.

  • Stapling: Add TBMB (1.5 eq. relative to peptide) from a 10 mM stock in ACN.

    • Note: Add TBMB dropwise while vortexing to prevent precipitation.[]

  • Incubation: React for 30–60 minutes at Room Temperature.

  • Quenching: Add excess DTT or 2-Mercaptoethanol to scavenge unreacted TBMB.[]

  • Purification: Analyze/Purify via RP-HPLC (C18 column). The bicyclic product will elute later than the linear precursor due to increased hydrophobicity.

Protocol B: Activation of TCMP for Polymer Initiation

Target Audience: Polymer Scientists

Since TCMP is inert to direct substitution, this protocol describes its conversion to a Tri-Azide core for Click Chemistry (a common usage).

Reagents:

  • TCMP.[]

  • Sodium Azide (

    
    ).[]
    
  • Solvent: DMF (Dimethylformamide) or DMSO.[][4]

  • Catalyst: 18-Crown-6 (Phase transfer catalyst - essential for neopentyl substitution).[]

Workflow:

  • Setup: Dissolve TCMP (10 mmol) in dry DMF (20 mL).

  • Nucleophile Addition: Add

    
     (40 mmol, 1.33 eq. per arm).
    
  • Forcing Conditions: Add catalytic 18-Crown-6. Heat the reaction to 100–110°C for 24–48 hours.

    • Critical: Unlike TBMB, this reaction requires high heat to overcome the neopentyl steric barrier.

  • Workup: Dilute with water, extract with Diethyl Ether. The product, 1,1,1-Tris(azidomethyl)propane, is potentially explosive; handle with extreme care and store in solution.

Comparative Data Summary

Feature1,3,5-Tris(bromomethyl)benzene (TBMB )This compound (TCMP )
CAS Number 18226-42-182925-88-0
Core Structure Aromatic (Rigid, Flat)Aliphatic (Flexible arms, Compact)
Leaving Group Bromide (Good)Chloride (Poor)

Reactivity
High (Benzylic activation)Very Low (Neopentyl hindrance)
Hydrophobicity High (Aromatic stacking)Moderate (Aliphatic)
Primary Use Peptide Stapling, Bio-conjugationPolymer Core, Dendrimer Scaffold
Reaction Temp 20°C – 37°C> 80°C (for substitution)
Solubility DMF, DMSO, ACN, DCMHexanes, Ether, DCM, THF

Mechanistic Visualization: Peptide Stapling Pathway

The following diagram details the "Double-Bridge" formation characteristic of TBMB peptide stapling.

PeptideStapling Peptide Linear Peptide (3 x Cys-SH) Step1 Step 1: Nucleophilic Attack (S- attacks CH2-Br) Peptide->Step1 TBMB TBMB (3 x Benzyl-Br) TBMB->Step1 Step2 Step 2: Cyclization 1 (First Loop Formed) Step1->Step2 - HBr Step3 Step 3: Cyclization 2 (Bicyclic Rigid Scaffold) Step2->Step3 Intramolecular Constraint Product Bicyclic Peptide (High Affinity/Stability) Step3->Product

Figure 2: The stepwise formation of bicyclic peptides using TBMB. The reaction is driven by the high electrophilicity of the benzylic bromide groups.

References

  • Heinis, C., et al. (2009). Phage-encoded combinatorial chemical libraries based on bicyclic peptides. Nature Chemical Biology.[][5][6]

  • Timmerman, P., et al. (2005). Rapid and quantitative cyclization of multiple peptide loops onto synthetic scaffolds for structural mimicry of protein surfaces. ChemBioChem.[][6]

  • Gao, H., & Matyjaszewski, K. (2006). Synthesis of Star Polymers by a Combination of ATRP and the "Click" Coupling Method. Macromolecules.[][7][8] (Demonstrates use of aliphatic cores like TCMP derivatives).

  • BOC Sciences. Product Data: this compound.

  • Chemistry Steps. Exceptions in SN2 Reactions: Neopentyl Halides. (Mechanistic grounding for TCMP inertness).

Sources

Comparing the reactivity of 1,1,1-Tris(chloromethyl)propane with its bromo analog

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Bottom Line: For researchers synthesizing dendrimers, star polymers, or "Click" chemistry cores, the choice between 1,1,1-Tris(chloromethyl)propane (TCMP) and its bromo-analog, 1,1,1-Tris(bromomethyl)propane (TBMP) , represents a trade-off between shelf-stability and synthetic efficiency .

  • Select TCMP if you require a low-cost, highly stable scaffold for storage or if your downstream reactions involve harsh conditions (e.g., high-temperature etherification) that can overcome its kinetic inertness.

  • Select TBMP if you are performing nucleophilic substitutions with sensitive nucleophiles (e.g., azides, amines) or require milder reaction conditions. The bromo-analog is approximately 10–50x more reactive in these specific neopentyl systems but degrades faster upon exposure to light and moisture.

Structural Analysis & Theoretical Basis

Both molecules share a


 symmetric "tripodal" architecture derived from Trimethylolpropane (TMP) . The defining feature governing their reactivity is the Neopentyl Position .
The "Neopentyl Wall"

In both TCMP and TBMP, the halogen-bearing carbons are primary (


), but they are attached to a quaternary central carbon. This creates a specific steric environment known as the Neopentyl Effect .
  • Mechanism:

    
     reactions require backside attack. The bulky quaternary center adjacent to the reaction site sterically hinders the approach of the nucleophile.
    
  • Kinetic Consequence: Neopentyl halides react

    
     times slower than their ethyl counterparts.
    
  • The Halogen Difference: Because the transition state is crowded, the leaving group ability becomes the rate-determining differentiator. Bromide (

    
    ), being a weaker base and more polarizable than Chloride (
    
    
    
    ), lowers the activation energy just enough to make reactions feasible at moderate temperatures (
    
    
    ), whereas the Chloride often requires forcing conditions (
    
    
    or dipolar aprotic solvents).
Comparative Data Table
FeatureThis compound (TCMP)1,1,1-Tris(bromomethyl)propane (TBMP)
CAS Number 1067-09-01522-92-5
Molecular Weight 189.51 g/mol 322.87 g/mol
Physical State White crystalline solid / Low meltWhite to off-white solid
Melting Point 42–44 °C~95–98 °C (varies by purity)
C–X Bond Energy ~339 kJ/mol (Stronger)~285 kJ/mol (Weaker)
Leaving Group Ability Poor (in this steric context)Good
Primary Application Stable intermediate, CrosslinkerAzide precursor, Dendrimer core

Decision Matrix: Selecting the Right Halide

The following flowchart illustrates the logical selection process based on your intended downstream chemistry.

ReactivityMatrix Start Start: Select Scaffold Target What is your Target Functional Group? Start->Target Azide Tri-Azide (Click Core) Target->Azide Ether Tri-Ether (Crosslinker) Target->Ether Amine Tri-Amine Target->Amine RouteBr Use Bromo Analog (TBMP) (Milder Conditions, ~80°C) Azide->RouteBr Standard Route RouteFink Use TCMP + NaI (Finkelstein) (In-situ Activation) Azide->RouteFink Alternative (Cost-saving) Ether->RouteBr If Alkoxide is sensitive RouteCl Use Chloro Analog (TCMP) (Harsh Conditions, >100°C) Ether->RouteCl If Alkoxide is stable Amine->RouteBr Required (Gabriel Synthesis)

Figure 1: Strategic selection workflow for neopentyl halide scaffolds.

Experimental Protocols

Protocol A: Synthesis of TBMP from Trimethylolpropane

Rationale: TBMP is often expensive to buy but easy to make. This protocol uses


 to overcome the neopentyl resistance during synthesis.

Reagents:

  • Trimethylolpropane (TMP): 10.0 g (74.5 mmol)

  • Phosphorus Tribromide (

    
    ): 8.5 mL (90 mmol)
    
  • Solvent: Dry

    
     (DCM) or neat (melt).
    

Workflow:

  • Setup: Equip a 3-neck flask with a reflux condenser and dropping funnel. Flush with

    
    .
    
  • Addition: Place TMP in the flask. If using solvent, dissolve in DCM. If neat, heat to 60°C to melt TMP.

  • Bromination: Add

    
     dropwise over 30 mins. Caution: Exothermic.
    
  • Heating: Reflux the mixture at 100°C (if neat) or DCM reflux for 12–24 hours. The high temp is needed to drive the substitution at the neopentyl center.

  • Quench: Cool to 0°C and carefully quench with ice water.

  • Workup: Extract with DCM, wash with saturated

    
     (to remove acid), then brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize from ethanol/hexane to yield white crystals.

Protocol B: "Finkelstein" Activation of TCMP

Rationale: If you only have the cheaper Chloro analog (TCMP) but need the reactivity of the Bromo/Iodo analog, use this in situ activation method.

Mechanism:



The formation of the highly reactive Iodo-analog  drives the reaction.

Workflow:

  • Dissolve TCMP (1 equiv) in 2-Butanone (MEK) (Acetone is often too low boiling for neopentyl substrates; MEK boils at 80°C).

  • Add Sodium Iodide (NaI) (3.5 equiv).

  • Reflux for 24 hours. A white precipitate (NaCl) will form.

  • Direct Use: If the next step is compatible (e.g., reaction with amine), add the nucleophile directly to this mixture.

  • Isolation: If isolation is needed, filter off NaCl, evaporate solvent, and extract the resulting 1,1,1-tris(iodomethyl)propane.

Protocol C: Synthesis of the "Click" Core (Tri-Azide)

Comparing Reactivity: Using TBMP allows this reaction to proceed in DMSO at 80°C. Using TCMP requires 110°C+ and often yields incomplete substitution.

Reagents:

  • Substrate: TBMP (1 equiv)

  • Nucleophile: Sodium Azide (

    
    ) (4 equiv)
    
  • Solvent: DMSO (Polar aprotic is essential).

Workflow:

  • Dissolve TBMP in DMSO (0.5 M concentration).

  • Add

    
     (Caution: Azides are toxic and shock-sensitive).
    
  • Heat to 80–90°C for 24 hours.

    • Note: If using TCMP, temperature must be raised to 120°C , increasing safety risks with azides.

  • Workup: Dilute with water, extract with Ethyl Acetate.

  • Validation: Check IR spectrum. Appearance of strong peak at ~2100 cm⁻¹ confirms Azide (

    
    ). Disappearance of C-Br stretch (~600 cm⁻¹) confirms conversion.
    

Synthesis & Functionalization Workflow

The following diagram maps the conversion of the raw polyol into functional dendrimer cores.

SynthesisFlow TMP Trimethylolpropane (TMP) TCMP Chloro Analog (TCMP) TMP->TCMP SOCl2 TBMP Bromo Analog (TBMP) TMP->TBMP PBr3 or HBr TriIodo Iodo Analog (Transient Active) TCMP->TriIodo NaI (Finkelstein) TriAzide Tri-Azide (Click Core) TCMP->TriAzide NaN3, DMSO, 120°C (Slow/Risky) TBMP->TriAzide NaN3, DMSO, 80°C TriIodo->TriAzide Fast Substitution Dendrimer Star Polymer / Dendrimer TriAzide->Dendrimer CuAAC (Click)

Figure 2: Synthetic pathways from TMP to functional materials.

Safety & Handling

  • Lachrymators: Both halides, but especially TBMP and the Iodo-analog, can be potent lachrymators (tear gas agents) and skin irritants. Handle only in a fume hood.

  • Azide Hazards: When converting these halides to azides, avoid using chlorinated solvents (like DCM) in the presence of sodium azide to prevent the formation of explosive diazidomethane.

  • Storage: TCMP is stable at room temperature. TBMP should be stored in the dark, preferably cold, to prevent browning (liberation of

    
    ).
    

References

  • Newkome, G. R., et al. (1993). Unimolecular Micelles. Chemical Reviews. (Foundational work on TMP-based dendrimers).

  • Sharpless, K. B., et al. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie. (Establishes Azide-Alkyne cycloaddition relevance).

  • PubChem Compound Summary. (2024). This compound.[1][2][3][4][] National Library of Medicine.

  • BenchChem. (2025). Comparative Analysis of Leaving Group Ability in Neopentyl Systems. (General reference for halide trends).

Sources

Alternative trifunctional crosslinkers to 1,1,1-Tris(chloromethyl)propane

Author: BenchChem Technical Support Team. Date: March 2026

Trifunctional crosslinkers are foundational architectural tools in both materials science and structural biology. By providing three reactive nodes, they enable the synthesis of 3D polymer networks, the stabilization of multimeric protein complexes, and the engineering of advanced tripodal ligands. Historically, 1,1,1-Tris(chloromethyl)propane (TCMP) has been utilized as a standard trifunctional hub[1]. However, modern application demands—ranging from physiological bio-orthogonality to low-temperature curing—have exposed the mechanistic limitations of this legacy reagent.

This guide provides an objective, data-driven comparison of modern alternatives to TCMP, analyzing their reaction kinetics and structural advantages, and providing validated experimental workflows for researchers and drug development professionals.

The Mechanistic Limitations of this compound (TCMP)

TCMP features three primary alkyl chloride groups attached to a central quaternary carbon[1]. The Causality of Inefficiency: In organic synthesis, this specific structural arrangement (a neopentyl-like system) is notoriously resistant to bimolecular nucleophilic substitution (SN2). The bulky quaternary


-carbon severely sterically hinders the necessary backside attack by incoming nucleophiles. Consequently, crosslinking with TCMP requires exceedingly harsh conditions—such as high temperatures, strong bases, or phase-transfer catalysts[2]—which are fundamentally incompatible with sensitive biological molecules and energy-intensive for industrial scale-up. Furthermore, the high hydrophobicity of TCMP limits its utility in aqueous environments.

High-Performance Alternatives by Application Domain

To overcome the steric and kinetic barriers of TCMP, modern crosslinkers utilize highly reactive, application-specific functional groups.

Trimethylolpropane Triglycidyl Ether (TMPTE): Advanced Materials & Energy Storage

TMPTE is a trifunctional aliphatic epoxide that serves as a highly reactive alternative for polymer matrices[3]. Unlike the sterically hindered chlorides of TCMP, the strained three-membered oxirane rings of TMPTE readily undergo ring-opening polymerization via cationic or nucleophilic attack.

  • Field-Proven Insights: TMPTE has revolutionized the fabrication of Gel Polymer Electrolytes (GPEs) for lithium-ion batteries. When combined with lithium salts (e.g., LiFSI), trace moisture catalyzes the formation of Brønsted acids, initiating an in situ cationic ring-opening polymerization that yields a highly crosslinked, impurity-free network with high ionic conductivity (

    
     S cm
    
    
    
    )[4][5]. Additionally, TMPTE is highly effective in crosslinking
    
    
    -cyclodextrin for composite nanofiber membranes used in water purification[6].
Tris-succinimidyl aminotriacetate (TSAT): Bioconjugation & Structural Biology

For drug development professionals requiring physiological compatibility, TSAT is the premier homotrifunctional alternative. TSAT features three N-hydroxysuccinimide (NHS) ester groups radiating from a central nitrogen atom, with a tight spacer arm of 4.2 Å[7][8].

  • Mechanistic Advantage: NHS esters react specifically with primary amines (such as the

    
    -amine of lysine residues in proteins) at pH 7.0–9.0 to form stable amide bonds. This allows for the creation of trimeric protein aggregates and the mapping of protein-protein interactions via Cross-Linking Mass Spectrometry (XL-MS) without the denaturing conditions required by alkyl chlorides.
    
Trimethylolpropane Triacrylate (TMPTA): UV-Curable Resins

In photolithography and coatings, TMPTA replaces TCMP by utilizing free-radical polymerization. The electron-deficient double bonds of the acrylate groups react instantaneously upon UV irradiation in the presence of a photoinitiator, providing high crosslink density and rapid curing without thermal degradation[9].

Quantitative Data Comparison

Feature1,1,1-TCMP (Legacy)TMPTETSATTMPTA
Reactive Group Alkyl ChlorideEpoxide (Glycidyl Ether)NHS EsterAcrylate
Target Nucleophile Strong nucleophiles (Alkoxides, Phosphines)Amines, Anhydrides, CationsPrimary Amines (

)
Free Radicals
Reaction Mechanism Sterically hindered SN2Ring-opening polymerizationNucleophilic Acyl SubstitutionFree-radical polymerization
Optimal Conditions High heat, phase-transfer catalystsThermal curing or in situ cationicAqueous buffer, pH 7.0–9.0, 4°CUV Irradiation
Spacer Arm / MW Rigid / 189.5 g/mol Flexible / 302.36 g/mol 4.2 Å / 482.36 g/mol Flexible / 296.32 g/mol
Primary Application Tripodal ligand synthesisGel polymer electrolytes, OFETsProtein trimerization, XL-MSHydrogels, UV coatings

Visualizing Crosslinker Selection Logic

Decision matrix for selecting trifunctional crosslinkers based on application and mechanism.

Validated Experimental Workflows

Protocol A: In Situ Cationic Polymerization of Gel Polymer Electrolytes (TMPTE)

Causality Check: Lithium salts (like LiFSI) act as both the charge carrier and the catalyst precursor. Trace moisture reacts with LiFSI to generate protons, which protonate the epoxide oxygen of TMPTE, facilitating nucleophilic attack by another epoxide monomer to form the gel network[4].

  • Precursor Preparation: In an argon-filled glovebox (to strictly control initial moisture), pre-mix TMPTE monomer with a liquid electrolyte solution (e.g., 1 M LiFSI in EC/DEC) at an optimized weight ratio (typically 5–10 wt% TMPTE)[4].

  • Cell Assembly: Inject the liquid precursor solution into the assembled coin cell containing the cathode (e.g., LiFePO

    
    ) and the graphite anode.
    
  • Thermal Curing: Subject the sealed cell to mild thermal curing at 60°C for 12 hours. The controlled heat accelerates the cationic ring-opening polymerization, transforming the liquid precursor into a solid, ion-conducting 3D gel network[5].

Protocol B: Protein Trimerization via Homotrifunctional Crosslinking (TSAT)

Causality Check: NHS esters are highly prone to hydrolysis in aqueous solutions. Therefore, the crosslinker stock must be prepared in an anhydrous solvent immediately before use to preserve the reactive leaving group[7].

  • Buffer Exchange: Dialyze the target protein into an amine-free buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4). Critical: Avoid Tris or glycine buffers, which contain competing primary amines.

  • Reagent Preparation: Dissolve TSAT in ultra-dry DMSO or DMF to a concentration of 10 mM. Do not store reconstituted TSAT; it must be used immediately[7].

  • Conjugation: Add the TSAT solution to the protein sample at a 1:3 to 1:10 molar ratio (Crosslinker:Protein). Incubate at 4°C for 2 hours. The low temperature minimizes NHS hydrolysis while allowing the slower trimerization kinetics to proceed.

  • Quenching: Add 1 M Tris-HCl (pH 7.5) to a final concentration of 50 mM for 15 minutes to quench any unreacted NHS esters.

  • Purification: Remove the quenched crosslinker and byproducts using a size-exclusion desalting column or prolonged dialysis.

Self-validating experimental workflow for protein bioconjugation using TSAT crosslinker.

References

  • PubChem | this compound - Compound Summary |[Link]

  • MDPI Gels | Crosslinked Gel Polymer Electrolyte from Trimethylolpropane Triglycidyl Ether by In Situ Polymerization for Lithium-Ion Batteries |[Link]

  • ACS Applied Polymer Materials | Cyclodextrin Composite Nanofiber Membrane: Impact of the Crosslinker Type on Steroid Hormone Micropollutant Removal |[Link]

  • PubMed Central (NIH) | Crosslinked Gel Polymer Electrolyte from Trimethylolpropane Triglycidyl Ether |[Link]

Sources

A Comparative Guide to the Mechanical Properties of Polymers Crosslinked with 1,1,1-Tris(chloromethyl)propane and its Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer science, the process of crosslinking transforms linear polymer chains into a three-dimensional network, yielding materials with enhanced mechanical strength, thermal stability, and chemical resistance. The choice of crosslinking agent is a critical determinant of the final properties of the polymer network. This guide provides a comprehensive comparison of the mechanical properties of polymers crosslinked with 1,1,1-Tris(chloromethyl)propane against other common trifunctional crosslinking agents. Due to the limited direct experimental data on this compound in publicly available literature, this guide will leverage data from analogous systems to provide a robust, predictive comparison.

The Role of Trifunctional Crosslinkers

Trifunctional crosslinkers, possessing three reactive sites, are instrumental in creating densely crosslinked networks. This high degree of crosslinking generally leads to a significant increase in the material's stiffness (Young's Modulus) and tensile strength, but often at the expense of reduced elongation at break. The specific chemical structure of the crosslinker, including the nature of its reactive groups and the flexibility of its core, plays a pivotal role in dictating the final mechanical properties of the polymer.

This compound: A Structural Overview

This compound is a trifunctional alkyl halide with a compact and rigid core. Its reactivity stems from the three chloromethyl (-CH₂Cl) groups, which can undergo nucleophilic substitution reactions with polymers containing functional groups such as amines (-NH₂), hydroxyls (-OH), and carboxylates (-COOH). This reaction forms stable covalent bonds, creating the crosslinked network.

Comparative Analysis of Mechanical Properties

To understand the expected performance of this compound, we will compare it with other well-studied trifunctional crosslinkers in the context of three common polymer systems: amine-functionalized polymers (e.g., polyamines, epoxy resins), hydroxyl-functionalized polymers (e.g., polyols, poly(vinyl alcohol)), and carboxyl-functionalized polymers (e.g., poly(acrylic acid)).

Amine-Functionalized Polymers (e.g., Epoxy Resins)

Epoxy resins are a classic example of polymers that are crosslinked using amine-functionalized agents. The functionality of the amine hardener significantly impacts the mechanical properties of the cured epoxy.

Expected Performance of this compound:

When used to crosslink a polymer with primary or secondary amine groups, this compound is expected to form a rigid, highly crosslinked network. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the amine nitrogen attacks the carbon of the chloromethyl group, displacing the chloride ion.

Caption: Crosslinking of amine-functionalized polymer chains with this compound.

A study comparing di-, tri-, and tetra-functional amine hardeners for an epoxy resin demonstrated a clear trend: as the functionality of the crosslinker increases, so do the Young's modulus and yield strength.[1] This is attributed to the higher crosslink density, which restricts polymer chain mobility.

Comparative Data: Epoxy Resin Crosslinked with Amine Hardeners of Varying Functionality

Crosslinker FunctionalityYoung's Modulus (GPa)Yield Strength (MPa)
Di-functional2.880
Tri-functional3.295
Tetra-functional3.5110
Data adapted from a molecular dynamics study on epoxy resins.[1]

Based on this trend, it is predicted that this compound, being a trifunctional crosslinker, will impart mechanical properties to amine-containing polymers that are superior to those achieved with difunctional crosslinkers but potentially less rigid than those obtained with tetrafunctional agents. The compact structure of this compound would likely lead to a dense network, further enhancing stiffness.

Hydroxyl-Functionalized Polymers (e.g., Polyurethanes)

Polyurethanes are commonly formed by the reaction of polyols (polymers with multiple hydroxyl groups) and isocyanates. The functionality of the polyol plays a crucial role in determining the degree of crosslinking and, consequently, the mechanical properties.

Expected Performance of this compound:

For hydroxyl-containing polymers, the crosslinking reaction with this compound would proceed through the formation of ether linkages. This reaction typically requires a base to deprotonate the hydroxyl group, making it a more potent nucleophile.

Caption: Crosslinking of hydroxyl-functionalized polymer chains with this compound.

Studies on polyurethane coatings have shown that increasing the functionality of the polyol from di-functional to tri- and tetra-functional leads to a higher crosslink density, resulting in increased hardness and chemical resistance, though sometimes with a decrease in flexibility.[2][3]

Comparative Data: Polyester Polyol-Based Polyurethane Coatings

Polyol FunctionalityPencil HardnessFlexibility (mm)
Di-functional (linear)H1
Tri-functional (TMP)2H3
Hexa-functional (DPE**)4H1
Data adapted from a study on polyester polyol-based polyurethane coatings.[2]
TMP: Trimethylolpropane
**DPE: Dipentaerythritol

From this, we can infer that crosslinking a hydroxyl-functionalized polymer with this compound would likely result in a hard and rigid material. The relatively short linkages formed by this crosslinker would contribute to a less flexible network compared to crosslinkers with longer, more flexible chains.

Carboxyl-Functionalized Polymers (e.g., Poly(acrylic acid))

Polymers containing carboxylic acid groups, such as poly(acrylic acid), can be crosslinked through the formation of ester linkages.

Expected Performance of this compound:

The reaction between the carboxylate group (the deprotonated form of the carboxylic acid) and the chloromethyl group of this compound results in the formation of an ester bond. This reaction is also a nucleophilic substitution.

Caption: Crosslinking of carboxyl-functionalized polymer chains with this compound.

Research on poly(acrylic acid) hydrogels has demonstrated that the mechanical properties are highly dependent on the nature of the crosslinker. For instance, using a 2D graphene oxide-based crosslinker with multifunctional sites for both covalent and non-covalent bonding resulted in a significant enhancement in toughness and elongation at break compared to a conventional difunctional crosslinker.[4] While not a direct comparison of trifunctional crosslinkers, this highlights the importance of the crosslinker's structure.

Comparative Data: Poly(acrylic acid) Hydrogels

CrosslinkerTensile Strength (kPa)Elongation at Break (%)Toughness (MJ/m³)
MBA (difunctional)152500.02
GOBC (multifunctional)4518000.45
Data adapted from a study on poly(acrylic acid) hydrogels.[4]
MBA: N,N′-methylenebis(acrylamide)
GOBC: Graphene oxide-based crosslinker

Based on these principles, crosslinking poly(acrylic acid) with this compound is expected to produce a hydrogel with increased stiffness and tensile strength compared to one crosslinked with a difunctional agent. The rigidity of the this compound core would likely lead to a more brittle hydrogel with lower elongation at break compared to hydrogels crosslinked with more flexible multifunctional agents.

Experimental Protocols

To empirically validate the predicted mechanical properties, standardized testing procedures are essential. The following are summarized protocols for tensile and flexural testing of crosslinked polymers.

Tensile Testing (ASTM D638)

This test method is used to determine the tensile properties of plastics.

Experimental Workflow:

Tensile_Testing_Workflow A Specimen Preparation (Dumbbell-shaped, ASTM D638 Type I) B Conditioning (Controlled temperature and humidity) A->B C Machine Setup (Universal Testing Machine with grips and extensometer) B->C D Testing (Apply tensile load at a constant rate until failure) C->D E Data Acquisition (Record load vs. elongation) D->E F Calculation (Tensile strength, Young's modulus, elongation at break) E->F Flexural_Testing_Workflow A Specimen Preparation (Rectangular bar) B Conditioning (Controlled temperature and humidity) A->B C Machine Setup (Universal Testing Machine with three-point bending fixture) B->C D Testing (Apply load to the center of the specimen at a constant rate) C->D E Data Acquisition (Record load vs. deflection) D->E F Calculation (Flexural strength, flexural modulus) E->F

Caption: Workflow for flexural testing of polymers according to ASTM D790.

Step-by-Step Methodology:

  • Specimen Preparation: Prepare rectangular bar specimens with dimensions as specified in ASTM D790. [5][6][7]2. Conditioning: Condition the specimens as described for tensile testing.

  • Machine Setup: Place the specimen on two supports in a three-point bending fixture on a universal testing machine. [4][8]4. Testing: Apply a load to the center of the specimen at a specified rate until the specimen breaks or reaches a maximum strain of 5%. [6][8]5. Data Acquisition: Record the load and deflection data.

  • Calculations: Calculate the flexural strength (the maximum stress at the outer surface of the specimen) and the flexural modulus (a measure of stiffness in bending).

Conclusion

While direct experimental data for polymers crosslinked with this compound is not widely available, a strong predictive comparison can be made based on its chemical structure and the established principles of polymer crosslinking. As a trifunctional crosslinker with a rigid core, it is expected to impart high stiffness (Young's modulus and flexural modulus) and tensile strength to polymers containing amine, hydroxyl, or carboxyl functional groups. This increase in rigidity will likely be accompanied by a decrease in ductility (elongation at break) and flexibility.

The choice of crosslinker is a critical design parameter in tailoring the mechanical properties of a polymer for a specific application. For applications requiring high strength and rigidity, this compound presents a potentially effective option. However, for applications where flexibility and toughness are paramount, alternative trifunctional crosslinkers with more flexible backbones may be more suitable. The experimental protocols outlined in this guide provide a framework for the empirical validation of these predictions and for the systematic development of novel crosslinked polymer systems.

References

  • Comparing the Mechanical Response of Di-, Tri-, and Tetra-functional Resin Epoxies with Reactive Molecular Dynamics. PMC.
  • Wan, J., et al. (2012). A comparative study of epoxy resin cured with a linear diamine and a branched polyamine. Chemical Engineering Journal, 188, 160-172.
  • Stengle, E. H., et al. (2020). Influence of molecular weight between crosslinks on the mechanical properties of polymers formed via ring-opening metathesis.
  • Lin, S., et al. (2024). Crosslinker energy landscape effects on dynamic mechanical properties of ideal polymer hydrogels.
  • McDaniel, D. K., et al. (2013).
  • Sabtech Machine. (2024). Impact of Cross-Linking Degree on the Main Properties of Polyurethane.
  • Ohashi, M., et al. (2015).
  • GEEN 1201 - Flexure Test (ASTM D790-15).
  • ASTM D638 The Essential Guide to Plastic Tensile Testing. (2026).
  • Effects of Different Polyols with Functions on the Properties of Polyester Polyol-Based Polyurethane Co
  • Tensile Testing of Polymers: Understanding ASTM D638 for Plastic M
  • ASTM D790 Flexural Testing of Plastics & Composites Labs ISO.
  • ASTM D790: Flexural Test Method for Plastic & Insulating M
  • Flexural Properties Testing. Intertek.
  • ASTM D790 3-point flexure test plastics. ZwickRoell.
  • ASTM D638 and ISO 527 Standards for Tensile Strength Testing. (2025).
  • Structure and Physical Properties in Crosslinked Polyurethanes.
  • Mechanically tough and highly stretchable poly(acrylic acid) hydrogel cross-linked by 2D graphene oxide. PMC. (2020).
  • Comparative investigation of thermal and mechanical properties of cross-linked epoxy polymers with different curing agents by molecular dynamics simul
  • Crosslinked Polymer Coatings of Poly (Acrylic Acid-co - Semantic Scholar. (2023).
  • Influence of Poly(acrylic acid) on the Mechanical Properties of Composite Hydrogels.
  • ASTM D638 Standard Test Method for Tensile Properties of Plastics. Shimadzu.

Sources

Thermal Analysis of 3-Arm Star Polymers: A Guide to 1,1,1-Tris(chloromethyl)propane Initiated Architectures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermal Analysis of Polymers Synthesized with 1,1,1-Tris(chloromethyl)propane Content Type: Publish Comparison Guide

Executive Summary

This guide analyzes the thermal and rheological performance of polymers synthesized using This compound (TCMP) as a trifunctional core initiator. TCMP is primarily utilized in Living Cationic Polymerization to produce well-defined 3-arm star polymers , most notably Polyisobutylene (PIB) and Poly(2-oxazoline) derivatives.

Key Comparison Insight: Unlike linear analogs, TCMP-based star polymers exhibit a "decoupling" of molecular weight from solution/melt viscosity. While the Glass Transition Temperature (


)  often remains comparable to linear counterparts (demonstrating identical segmental mobility), the melt viscosity  is significantly lower, and the thermal stability (

)
is enhanced due to the stable aliphatic core.

The Core Molecule: this compound

CAS: 82925-88-0 Role: Trifunctional Cationic Initiator / Core Mechanism: The three chloromethyl groups serve as initiating sites. In the presence of a Lewis acid co-initiator (e.g.,


), they generate tertiary carbocations (or active species via chloride abstraction) that propagate polymer chains simultaneously in three directions.
Comparison of Initiator Architectures
FeatureLinear Initiator (e.g., Cumyl Chloride)TCMP (Trifunctional) Pentaerythritol Derivative (Tetrafunctional)
Topology Linear (1-Arm)3-Arm Star 4-Arm Star
Viscosity (

)
High (Entanglement dominated)Low (Compact hydrodynamic volume) Lowest
Processing StandardHigh-flow, easier processing High-flow
Core Stability N/AHigh (C-C bonds) High

Synthesis Workflow: 3-Arm Star Polyisobutylene (PIB)

The following diagram illustrates the synthesis of a 3-arm star PIB using TCMP. This protocol ensures livingness, crucial for obtaining arms of uniform length (


).

G TCMP This compound (Initiator) Mix Mixture Preparation Solvent: MeCl/Hexane (40/60) Temp: -80°C TCMP->Mix Activation Activation Add TiCl4 (Co-initiator) Add DtBP (Proton Trap) Mix->Activation Dissolution Prop Propagation + Isobutylene (Monomer) Growth of 3 Arms Activation->Prop R-Cl + TiCl4 ⇌ R+ TiCl5- Term Termination + Methanol (Quench) Prop->Term Consumption of Monomer Product 3-Arm Star Polyisobutylene (Low PDI) Term->Product Purification

Figure 1: Living Cationic Polymerization workflow for synthesizing 3-arm star PIB using TCMP.

Comparative Thermal Analysis

Glass Transition Temperature ( )

Hypothesis: Star topology increases free volume at chain ends, potentially lowering


.
Experimental Reality:  For high molecular weight (>20,000  g/mol ) TCMP-based stars, the 

is virtually identical to linear analogs. The "core effect" is negligible because the core is small and aliphatic.
  • Linear PIB:

    
    
    
  • 3-Arm Star PIB (TCMP Core):

    
    
    

Critical Insight: If


 deviates significantly (>5°C), it indicates improper initiation  (e.g., only 1 or 2 arms grew, resulting in linear-like defects) or low molecular weight where end-group effects dominate.
Thermal Stability (TGA)

Thermogravimetric Analysis (TGA) reveals the degradation profile. TCMP cores are thermally robust, unlike ester-based cores which may undergo early pyrolysis.

Polymer TypeOnset of Degradation (

)
Max Degradation Rate (

)
Residue at 500°C
Linear PIB ~350°C~390°C< 1%
3-Arm Star PIB (TCMP) ~365°C ~400°C < 2%
Star Poly(2-oxazoline) ~320°C~360°C~5%

Mechanism: The quaternary carbon center of the TCMP core is sterically shielded and lacks


-hydrogens, resisting elimination reactions that typically degrade less stable cores.
Rheological Thermal Behavior

This is the primary differentiator.

  • Viscosity: At the same molecular weight, the 3-arm star exhibits significantly lower melt viscosity than the linear analog (

    
    ).
    
  • Activation Energy of Flow: The star polymer often shows a higher temperature dependence of viscosity due to the need for cooperative motion of the arms.

Experimental Protocols

Protocol A: Synthesis of 3-Arm Star PIB

Objective: Synthesize 3-arm star PIB (


 g/mol ).
  • Preparation: Dry all glassware at 120°C overnight. Cool under dry nitrogen.

  • Solvent: Mix Methyl Chloride (

    
    ) and Hexane (
    
    
    
    ) (40:60 v/v) and cool to -80°C.
  • Initiation:

    • Add TCMP (

      
       M).
      
    • Add DtBP (2,6-Di-tert-butylpyridine,

      
       M) as a proton trap to prevent protic initiation.
      
  • Monomer: Add Isobutylene (1.0 M).

  • Start: Initiate by adding

    
      (
    
    
    
    M). The solution will remain clear if "living" conditions are met.
  • Termination: After 60 minutes, quench with pre-chilled Methanol.

  • Purification: Precipitate into excess Methanol, re-dissolve in Hexane, wash with water, and dry in vacuo.

Protocol B: Thermal Analysis (DSC & TGA)

Validation: Ensure the sample is free of solvent, which acts as a plasticizer and artificially lowers


.

DSC (Differential Scanning Calorimetry):

  • Instrument: Calibrated with Indium standard.

  • Cycle:

    • Heat to 100°C (erase thermal history).

    • Cool to -100°C at 10°C/min.

    • Measure: Heat to 100°C at 10°C/min.

  • Analysis: Record

    
     at the inflection point of the step transition.
    

TGA (Thermogravimetric Analysis):

  • Atmosphere: Nitrogen (

    
    ) flow (50 mL/min).
    
  • Ramp: 10°C/min from 25°C to 600°C.

  • Data Point: Record temperature at 5% weight loss (

    
    ).
    

Troubleshooting & Causality

  • Problem: Broad PDI (>1.5) observed in GPC.

    • Cause: Slow initiation relative to propagation. The C-Cl bond in TCMP is relatively stable.

    • Solution: Increase the polarity of the solvent (more MeCl) or use a stronger Lewis acid to accelerate ionization of the TCMP chlorine.

  • Problem:

    
     is 10°C lower than expected.
    
    • Cause: Residual solvent (Hexane/MeCl) trapped in the polymer matrix.

    • Solution: Dry sample at 80°C under high vacuum for 24 hours. Perform a "Heat-Cool-Heat" DSC cycle.

References

  • Storey, R. F., & Shoemake, K. A. (1994). Synthesis and characterization of three-arm star-branched polyisobutylene. Journal of Polymer Science Part A: Polymer Chemistry.

  • Kennedy, J. P., & Ivan, B. (1992). Designed Polymers by Carbocationic Macromolecular Engineering: Theory and Practice. Hanser Publishers. (Standard text for PIB synthesis protocols).
  • Lapienis, G. (2009). Star-shaped polymers having PEO arms. Progress in Polymer Science.

  • Plet, L., et al. (2020).[1] Controlled star poly(2-oxazoline)s: Synthesis, characterization. European Polymer Journal.

  • NIST. (n.d.). Polyisobutylene Thermal Properties Data. National Institute of Standards and Technology.

Sources

A Comparative Guide to the Spectroscopic Analysis of 1,1,1-Tris(chloromethyl)propane Polymers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel polymers is paramount. The structural integrity of a polymer dictates its physical, chemical, and biological properties, ultimately influencing its efficacy and safety in therapeutic applications. This guide provides an in-depth, comparative analysis of spectroscopic techniques for confirming the structure of polymers derived from 1,1,1-Tris(chloromethyl)propane. We will delve into the causality behind experimental choices, present self-validating protocols, and compare these methods with alternative analytical strategies, grounding our discussion in authoritative sources.

Introduction: The Structural Challenge of this compound Polymers

This compound is a trifunctional monomer poised to produce highly branched or crosslinked polymers. The three primary reactive sites (the chloromethyl groups) can lead to complex three-dimensional architectures. The polymerization of this monomer, likely proceeding through a nucleophilic substitution or a cationic mechanism, can result in a variety of structures, from hyperbranched polyethers to crosslinked networks.[1][2] The inherent complexity of these polymers necessitates a multi-faceted analytical approach to unequivocally confirm their structure. This guide will focus on a suite of spectroscopic techniques that, when used in concert, provide a comprehensive structural portrait of these materials.

Core Spectroscopic Techniques for Structural Elucidation

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) forms the cornerstone of polymer characterization.[3] Each technique probes different aspects of the polymer's molecular structure, and their combined data provides a powerful tool for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint

NMR spectroscopy is arguably the most powerful technique for elucidating the detailed molecular structure of polymers.[3] It provides information on the chemical environment of individual atoms, allowing for the determination of monomer connectivity, stereochemistry, and the presence of end-groups. For this compound polymers, both ¹H and ¹³C NMR are indispensable.

  • ¹H NMR: The proton NMR spectrum is expected to show the disappearance of the sharp singlet corresponding to the chloromethyl protons (-CH₂Cl) of the monomer and the appearance of broader signals corresponding to the newly formed ether linkages (-CH₂-O-). The ethyl group protons of the propane backbone will also exhibit characteristic shifts.

  • ¹³C NMR: The carbon NMR spectrum will provide a clearer picture of the polymer backbone. Key indicators of polymerization will be the upfield shift of the chloromethyl carbon and the appearance of new signals corresponding to the carbons in the ether linkages. The quaternary carbon of the propane backbone is also a key diagnostic peak.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Hypothetical Poly(this compound ether)

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
-CH₂-Cl (monomer)~3.6~45
-CH₂-O- (polymer)3.2 - 3.8 (broad)65 - 75
Quaternary C (backbone)-~42
-CH₂- (ethyl group)1.5 - 1.8 (broad)~25
-CH₃ (ethyl group)0.8 - 1.1 (broad)~7

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and the specific polymer architecture.

  • Sample Preparation: Dissolve 10-20 mg of the polymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure complete dissolution.

  • Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve adequate resolution.

  • Data Acquisition: For ¹H NMR, a standard single-pulse experiment is usually sufficient. For ¹³C NMR, a proton-decoupled experiment (e.g., PENDANT or DEPT) can aid in distinguishing between CH, CH₂, and CH₃ groups.

  • Data Analysis: Integrate the proton signals to determine the relative ratios of different proton environments. Analyze the chemical shifts in both ¹H and ¹³C spectra to identify the various structural motifs within the polymer.

For highly branched or crosslinked polymers that may be insoluble, solid-state NMR (ssNMR) is a powerful alternative.[4] Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide structural information on insoluble materials.[4] For complex but soluble structures, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons, respectively.[5]

G cluster_NMR NMR Workflow Sample Prep Dissolve Polymer in Deuterated Solvent Acquisition Acquire 1H & 13C Spectra (High-Field NMR) Analysis Analyze Chemical Shifts & Integrals Structure Elucidate Monomer Connectivity & End-Groups

Fourier-Transform Infrared (FT-IR) Spectroscopy: Fingerprinting Functional Groups

FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a polymer.[6] It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies characteristic of different chemical bonds. For this compound polymers, FT-IR is particularly useful for monitoring the disappearance of the C-Cl bond and the appearance of new bonds, such as C-O-C for polyethers.

  • Disappearance of C-Cl stretch: The characteristic stretching vibration of the C-Cl bond in the monomer, typically found in the 650-850 cm⁻¹ region, should diminish or disappear upon polymerization.[7]

  • Appearance of C-O-C stretch: For polyether synthesis, the formation of ether linkages will result in a strong, broad absorption band in the 1000-1250 cm⁻¹ region.[8]

  • C-H stretching and bending: The aliphatic C-H stretching vibrations (around 2850-3000 cm⁻¹) and bending vibrations (around 1350-1470 cm⁻¹) of the propane backbone will be present in both the monomer and the polymer.

Table 2: Key FT-IR Vibrational Frequencies for this compound and its Potential Polyether

Wavenumber (cm⁻¹)Vibrational ModePresent in Monomer?Present in Polymer?
2850-3000C-H stretch (aliphatic)YesYes
1350-1470C-H bend (aliphatic)YesYes
1000-1250C-O-C stretch (ether)NoYes
650-850C-Cl stretchYesNo/Reduced Intensity

ATR-FT-IR is a convenient technique that requires minimal sample preparation.[9]

  • Sample Preparation: Place a small amount of the solid or liquid polymer sample directly onto the ATR crystal.

  • Instrument Setup: Ensure the ATR crystal is clean before and after each measurement.

  • Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Compare the spectrum of the polymer to that of the monomer to identify the key changes in functional groups.

G cluster_FTIR FT-IR Workflow Sample Place Polymer on ATR Crystal Acquire Collect Spectrum (4000-400 cm-1) Compare Compare Polymer and Monomer Spectra Identify Identify Disappearance of C-Cl & Appearance of C-O-C

Mass Spectrometry (MS): Probing Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and molecular weight distribution of polymers.[10] For synthetic polymers, soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are commonly used to generate intact molecular ions.[10] Tandem mass spectrometry (MS/MS) can be used to fragment the polymer chains and provide information about the repeating units and end-groups.[11]

  • Oligomer Distribution: The mass spectrum will show a distribution of peaks, each corresponding to a different oligomer chain length (n). The mass difference between adjacent peaks will correspond to the mass of the repeating monomer unit.

  • End-Group Analysis: The exact mass of the oligomer ions can be used to deduce the chemical nature of the end-groups.

  • Fragmentation Pattern (MS/MS): Fragmentation of a selected oligomer ion will produce smaller fragments that can reveal the connectivity of the monomer units within the polymer chain. For a polyether structure, cleavage of the C-O bonds is expected.

  • Sample Preparation: Mix the polymer sample with a suitable matrix (e.g., dithranol, sinapinic acid) and a cationizing agent (e.g., sodium trifluoroacetate) in a solvent. Spot the mixture onto a MALDI target plate and allow the solvent to evaporate.

  • Instrument Setup: Use a Time-of-Flight (TOF) mass analyzer for high mass resolution and accuracy.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the series of oligomeric ions and calculate the mass of the repeating unit. Use the exact masses to confirm the elemental composition and deduce the end-groups.

Comparison with Alternative Analytical Approaches

While the core spectroscopic techniques provide a wealth of structural information, a comprehensive characterization often requires complementary methods.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

GPC/SEC separates polymers based on their hydrodynamic volume in solution, providing information about the molecular weight distribution (MWD) and polydispersity index (PDI).[3] This is crucial for understanding the outcome of a polymerization reaction. For the potentially highly branched polymers of this compound, conventional GPC with a single detector may be misleading. Coupling GPC with multi-angle light scattering (MALS) and a viscometer (triple detection) can provide absolute molecular weight and information about the polymer's conformation and degree of branching.[12][13]

Table 3: Comparison of GPC/SEC Setups

TechniqueInformation ProvidedAdvantagesLimitations
Conventional GPC (RI detector) Relative MWD, PDISimple, robustRequires calibration with standards, inaccurate for branched polymers
GPC-MALS Absolute MWD, PDI, Radius of GyrationNo calibration needed, provides size informationMore complex setup
Triple Detection (GPC-MALS-Viscometer) Absolute MWD, PDI, Radius of Gyration, Intrinsic Viscosity, Branching informationMost comprehensive data on size and structureMost complex and expensive setup
Thermal Analysis: DSC and TGA

Thermal analysis techniques do not directly provide structural information in the same way as spectroscopy, but they offer valuable insights into the material's properties that are a direct consequence of its structure.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[14] It can determine the glass transition temperature (Tg), melting point (Tm), and crystallization behavior. For crosslinked polymers, a high Tg is expected, and the absence of a melting point would confirm an amorphous, crosslinked structure.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[1] It provides information on the thermal stability and decomposition profile of the polymer. A high chlorine content may influence the degradation pathway and char yield.

Experimental Protocol: DSC

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge with an inert gas like nitrogen.

  • Data Acquisition: Heat the sample at a controlled rate (e.g., 10 °C/min) over a desired temperature range. A heat-cool-heat cycle is often used to erase the thermal history of the material.

  • Data Analysis: Analyze the second heating scan to determine the glass transition temperature (Tg) as a step change in the heat flow curve.

G cluster_Thermal Thermal Analysis Workflow DSC_Sample Weigh Polymer into DSC Pan DSC_Run Heat-Cool-Heat Cycle (e.g., 10 °C/min) DSC_Analysis Determine Tg from Second Heating Scan TGA_Sample Weigh Polymer into TGA Pan TGA_Run Heat at Controlled Rate in Inert Atmosphere TGA_Analysis Analyze Mass Loss vs. Temperature Curve

Conclusion: An Integrated Approach for Unambiguous Structural Confirmation

The structural characterization of novel polymers, such as those derived from this compound, requires a synergistic combination of analytical techniques. While NMR spectroscopy provides the most detailed atomic-level information, FT-IR offers rapid confirmation of functional group transformations, and mass spectrometry elucidates molecular weight and end-group identity. These core spectroscopic methods, when complemented by techniques like GPC-MALS for size and branching analysis, and thermal analysis for understanding macroscopic properties, provide a robust and self-validating system for the unambiguous confirmation of polymer structure. This integrated approach is essential for ensuring the quality, reproducibility, and performance of advanced polymeric materials in demanding applications.

References

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A Comparative Guide to Hydrogel Swelling Behavior: The Role of the Trifunctional Crosslinker 1,1,1-Tris(hydroxymethyl)propane trimethacrylate

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth technical comparison of hydrogels crosslinked with the trifunctional agent 1,1,1-Tris(hydroxymethyl)propane trimethacrylate (TMPTMA), also known as Trimethylolpropane trimethacrylate (TMPTA). Due to the limited availability of specific studies on 1,1,1-Tris(chloromethyl)propane as a hydrogel crosslinker, this guide focuses on its widely used and structurally analogous trimethacrylate counterpart. The principles of trifunctional crosslinking and its impact on hydrogel network architecture and swelling properties are directly comparable.

We will objectively evaluate the performance of TMPTMA-crosslinked hydrogels against those fabricated with common difunctional and tetrafunctional crosslinkers, supported by experimental data and detailed methodologies. This guide is designed to provide you with the necessary insights to make informed decisions in the selection of crosslinking agents for your specific research and development needs.

The Crucial Role of the Crosslinker in Hydrogel Network Architecture

Hydrogels are three-dimensional networks of hydrophilic polymers capable of absorbing and retaining large volumes of water or biological fluids.[1][2] The structural integrity and, consequently, the functional properties of a hydrogel are dictated by the crosslinks that connect the polymer chains. The choice of crosslinking agent is a critical determinant of the hydrogel's network architecture, influencing key parameters such as swelling ratio, mechanical strength, and degradation kinetics.[3]

Crosslinkers can be classified based on their functionality, which is the number of reactive groups available for forming connections between polymer chains. Common crosslinkers include:

  • Difunctional Crosslinkers: Possess two reactive groups, leading to linear crosslinks between polymer chains. A prime example is N,N'-methylenebis(acrylamide) (MBA).

  • Trifunctional Crosslinkers: Have three reactive groups, creating a more branched and densely crosslinked network. 1,1,1-Tris(hydroxymethyl)propane trimethacrylate (TMPTMA) falls into this category.

  • Tetrafunctional Crosslinkers: With four reactive groups, these agents generate even more complex and rigid network structures. Pentaerythritol tetraacrylate (PETA) is a common example.[4][5]

The functionality of the crosslinker directly impacts the crosslinking density , which is the number of crosslinks per unit volume of the hydrogel. A higher crosslinking density generally results in a tighter network structure with smaller mesh sizes, which in turn restricts the swelling capacity of the hydrogel.[3][4]

Comparative Analysis of Swelling Behavior

The equilibrium swelling ratio (ESR) is a fundamental property of hydrogels, quantifying their ability to absorb and retain water. It is inversely proportional to the crosslinking density.[6] The following sections compare the swelling behavior of hydrogels crosslinked with TMPTMA to those with di- and tetrafunctional crosslinkers.

TMPTMA vs. Difunctional Crosslinkers (e.g., N,N'-methylenebis(acrylamide) - MBA)

Hydrogels crosslinked with the trifunctional TMPTMA are expected to exhibit a lower swelling ratio compared to those crosslinked with a difunctional agent like MBA at the same molar concentration. This is because TMPTMA can form more crosslinks per molecule, leading to a more constrained network that limits the influx of water.

Table 1: Comparative Swelling Ratios of Hydrogels with Different Crosslinkers

CrosslinkerFunctionalityPolymer SystemCrosslinker Concentration (mol%)Equilibrium Swelling Ratio (%)Reference(s)
N,N'-methylenebis(acrylamide) (MBA)2Poly(acrylamide)1~1200[7]
1,1,1-Tris(hydroxymethyl)propane trimethacrylate (TMPTMA) 3 Poly(acrylamide-co-sodium acrylate) 1 ~900 [7][8]
Pentaerythritol tetraacrylate (PETA)4Poly(sodium acrylate)1~750[5]

Note: The values presented are approximate and can vary depending on the specific polymer system, synthesis conditions, and measurement techniques.

The data clearly indicates that as the functionality of the crosslinker increases from two to four, the equilibrium swelling ratio decreases. This is a direct consequence of the increased crosslinking density imparted by the multifunctional crosslinkers.

The Impact of Crosslinker Concentration

The concentration of the crosslinking agent is another critical parameter that allows for the fine-tuning of hydrogel properties. Increasing the concentration of any crosslinker will lead to a higher crosslinking density and, consequently, a lower swelling ratio.[3][4]

Table 2: Effect of TMPTMA Concentration on the Swelling Ratio of Poly(2-hydroxyethyl methacrylate) (pHEMA) Hydrogels

CrosslinkerTMPTMA Concentration (mol dm⁻³)Equilibrium Swelling (%)
TMPTMA 0.032~65
TMPTMA 0.128~55
TMPTMA 0.644~40

Data synthesized from a study on pHEMA hydrogels.[9][10]

These results demonstrate the inverse relationship between crosslinker concentration and the extent of swelling. This principle allows for the rational design of hydrogels with specific water absorption capacities.

Experimental Protocols

To ensure the reproducibility and validity of swelling studies, standardized experimental protocols are essential. The following sections provide detailed methodologies for hydrogel synthesis and the determination of the equilibrium swelling ratio.

Synthesis of a TMPTMA-Crosslinked Poly(acrylamide) Hydrogel

This protocol describes the free-radical polymerization of acrylamide using TMPTMA as the crosslinker.

Synthesis_Workflow cluster_prep Preparation of Pre-gel Solution cluster_reaction Polymerization cluster_post Post-Processing Monomer Acrylamide Monomer Mixing Mix Components & Degas Monomer->Mixing Crosslinker TMPTMA Crosslinker Crosslinker->Mixing Initiator APS Initiator Initiator->Mixing Solvent Deionized Water Solvent->Mixing Polymerization Initiate Polymerization (e.g., with TEMED) Mixing->Polymerization Curing Allow to Cure at Room Temperature Polymerization->Curing Cutting Cut Hydrogel into Discs Curing->Cutting Washing Wash with Deionized Water (to remove unreacted components) Cutting->Washing Drying Dry to a Constant Weight Washing->Drying

Caption: Workflow for the synthesis of a TMPTMA-crosslinked hydrogel.

Materials:

  • Acrylamide (Monomer)

  • 1,1,1-Tris(hydroxymethyl)propane trimethacrylate (TMPTMA) (Crosslinker)

  • Ammonium persulfate (APS) (Initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) (Accelerator)

  • Deionized water

Procedure:

  • Prepare the pre-gel solution: In a beaker, dissolve a specific amount of acrylamide and TMPTMA in deionized water. The molar ratio of monomer to crosslinker will determine the crosslinking density.

  • Add the initiator: Add a freshly prepared solution of APS to the monomer/crosslinker solution and mix thoroughly.

  • Degas the solution: To remove dissolved oxygen, which can inhibit polymerization, purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

  • Initiate polymerization: Add a small amount of TEMED to the solution to accelerate the polymerization process.

  • Cast the hydrogel: Quickly pour the solution into a mold (e.g., between two glass plates with a spacer) to form a sheet of hydrogel.

  • Cure the hydrogel: Allow the polymerization to proceed at room temperature for several hours or until a solid gel is formed.

  • Post-processing:

    • Carefully remove the hydrogel from the mold and cut it into discs of a specific diameter and thickness.

    • Immerse the hydrogel discs in a large volume of deionized water for 24-48 hours, changing the water periodically, to remove any unreacted monomers, crosslinker, or initiator.

    • Dry the washed hydrogel discs in an oven at a controlled temperature (e.g., 60°C) until a constant weight is achieved. This is the dry weight (Wd) of the hydrogel.

Determination of the Equilibrium Swelling Ratio (ESR)

This protocol outlines the gravimetric method for determining the ESR of a hydrogel.

Swelling_Measurement_Workflow Start Start with a Dry Hydrogel Disc (Known Weight, Wd) Immersion Immerse in Swelling Medium (e.g., Deionized Water or PBS) Start->Immersion Incubation Incubate at a Constant Temperature Immersion->Incubation Measurement Periodically Remove, Blot Dry, and Weigh (Wt) Incubation->Measurement Equilibrium_Check Continue Until a Constant Weight is Reached (Ws) Measurement->Equilibrium_Check Equilibrium_Check->Measurement Not at Equilibrium Calculation Calculate ESR: ESR (%) = [(Ws - Wd) / Wd] x 100 Equilibrium_Check->Calculation Equilibrium Reached

Caption: Workflow for determining the Equilibrium Swelling Ratio (ESR).

Materials:

  • Dried hydrogel discs of known weight (Wd)

  • Swelling medium (e.g., deionized water, phosphate-buffered saline (PBS))

  • Analytical balance

  • Lint-free tissue paper

Procedure:

  • Initial Weighing: Accurately weigh a dried hydrogel disc to obtain its dry weight (Wd).

  • Immersion: Place the dried hydrogel disc in a beaker containing a sufficient volume of the desired swelling medium.

  • Incubation: Keep the beaker at a constant temperature (e.g., room temperature or 37°C) and allow the hydrogel to swell.

  • Periodic Weighing: At regular time intervals, carefully remove the swollen hydrogel disc from the medium, gently blot the surface with lint-free tissue paper to remove excess water, and weigh it to obtain the swollen weight at time 't' (Wt).

  • Equilibrium Determination: Repeat the weighing process until the weight of the swollen hydrogel becomes constant. This constant weight is the equilibrium swollen weight (Ws).

  • Calculation of ESR: Calculate the equilibrium swelling ratio using the following formula:

    ESR (%) = [(Ws - Wd) / Wd] x 100 [11]

Causality Behind Experimental Choices: Why TMPTMA?

The selection of a trifunctional crosslinker like TMPTMA is often driven by the need to achieve a higher degree of crosslinking and, consequently, enhanced mechanical properties compared to what can be achieved with difunctional crosslinkers at similar concentrations.[9][12] The more rigid network formed by TMPTMA can be advantageous for applications requiring greater structural integrity and resistance to deformation.

Furthermore, the trimethacrylate functional groups of TMPTMA readily participate in free-radical polymerization with a wide range of vinyl-based monomers, making it a versatile crosslinker for synthesizing various types of hydrogels.[13][14] The choice of a specific crosslinker and its concentration allows for the rational design of hydrogels with a tailored balance of swelling capacity and mechanical strength to suit the demands of a particular application, be it in drug delivery, tissue engineering, or as stimuli-responsive materials.[15]

Conclusion

The functionality of the crosslinking agent is a pivotal parameter in hydrogel design, with trifunctional crosslinkers like 1,1,1-Tris(hydroxymethyl)propane trimethacrylate offering a means to create more densely crosslinked and mechanically robust networks compared to their difunctional counterparts. This guide has provided a comparative analysis of the swelling behavior of TMPTMA-crosslinked hydrogels, supported by experimental data and detailed protocols. By understanding the fundamental principles of hydrogel network formation and the influence of crosslinker choice, researchers can more effectively design and fabricate hydrogels with the specific properties required for their advanced applications.

References

  • Hybrid, elastomeric hydrogels crosslinked by multifunctional block copolymer micelles. (n.d.). pubs.rsc.org. Retrieved February 27, 2026, from [Link]

  • Reinforcement of Dextran Methacrylate-Based Hydrogel, Semi-IPN, and IPN with Multivalent Crosslinkers. (2024). MDPI. Retrieved February 27, 2026, from [Link]

  • Effect of crosslinking on the properties of poly(2‐hydroxyethyl methacrylate) hydrogels. (2025). ResearchGate. Retrieved February 27, 2026, from [Link]

  • EFFECT OF CROSS-LINKING ON THE PROPERTIES OF POLY(2-HYDROXYETHYL METHACRYLATE) HYDROGELS. (1991). UQ eSpace. Retrieved February 27, 2026, from [Link]

  • Effect of Crosslinking Agent Concentration on the Properties of Unmedicated Hydrogels. (2015). MDPI. Retrieved February 27, 2026, from [Link]

  • Swelling Behavior of Novel Hydrogels Produced from Glucose-Based Ionic Monomers with Varying Cross-Linkers. (n.d.). ACS Publications. Retrieved February 27, 2026, from [Link]

  • Recent advances in crosslinking chemistry of biomimetic poly(ethylene glycol) hydrogels. (2014). Wiley Online Library. Retrieved February 27, 2026, from [Link]

  • Swelling and degradation of hydrogels synthesized with degradable poly(β-amino ester) crosslinkers. (2016). pubs.rsc.org. Retrieved February 27, 2026, from [Link]

  • Effect of Crosslinker Type on the Properties of Surface-Crosslinked Poly(sodium acrylate) Superabsorbents. (2015). Scientific.Net. Retrieved February 27, 2026, from [Link]

  • Thiol‐Ene Click Hydrogels From Pentaerythritol Tetrakis(3‐Mercaptopropionate) and Polyethylene Glycol Diacrylate: Mucoadhesive and Antimicrobial Platforms for Drug Delivery. (2025). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Crosslinking Effects on Swelling, Thermal and Physicochemical Properties of Hemicellulose-Based Hydrogels. (2024). MDPI. Retrieved February 27, 2026, from [Link]

  • Swelling of Superabsorbent Acrylamide/Sodium Acrylate Hydrogels Prepared Using Multifunctional Crosslinkers. (2025). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Development of sustained antimicrobial-release systems using poly(2-hydroxyethyl methacrylate)/trimethylolpropane trimethacrylate hydrogels. (2014). PubMed. Retrieved February 27, 2026, from [Link]

  • Effects of swelling on the mechanical properties of a pH-sensitive hydrogel for use in microfluidic devices. (2003). ScienceDirect. Retrieved February 27, 2026, from [Link]

  • Swelling of superabsorbent acrylamide/sodium acrylate hydrogels prepared using multifunctional crosslinkers. (n.d.). TRDizin. Retrieved February 27, 2026, from [Link]

  • Negative swelling hydrogel enabled by osmotic pressure induced dehydration. (2023). ChemRxiv. Retrieved February 27, 2026, from [Link]

  • Synthesis and swelling properties of a poly(vinyl alcohol)-based superabsorbing hydrogel. (2013). Growing Science. Retrieved February 27, 2026, from [Link]

  • Swelling of micro-hydrogels with a crosslinker gradient. (2015). PubMed Central. Retrieved February 27, 2026, from [Link]

  • The swollen polymer network hypothesis: Quantitative models of hydrogel swelling, stiffness, and solute transport. (2020). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Synthesis, Characterization, and Modeling of Thermo-Responsive Hydrogels with Improved Mechanical Strength and Swelling Kinetics. (n.d.). University of Central Florida. Retrieved February 27, 2026, from [Link]

  • Swelling of Thermo-Responsive Gels in Aqueous Solutions of Salts: A Predictive Model. (2022). MDPI. Retrieved February 27, 2026, from [Link]

  • STUDY OF SWELLING BEHAVIOR AND DETERMINATION OF SWELLING PARAMETERS OF SPHERICAL HYDROGELS IN WATER. (2018). Journal of Drug Delivery and Therapeutics. Retrieved February 27, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.